molecular formula C8H5BrO4 B170650 2-Bromoisophthalic acid CAS No. 22433-91-6

2-Bromoisophthalic acid

Cat. No.: B170650
CAS No.: 22433-91-6
M. Wt: 245.03 g/mol
InChI Key: LOICBODWTPYJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoisophthalic acid (CAS 30123-92-9) is a brominated derivative of isophthalic acid that serves as a versatile and valuable building block in advanced materials research and organic synthesis. This compound is characterized as a solid that forms colorless crystals, with a triclinic crystal structure and a P1̄ space group . The bromine atom positioned on the aromatic ring makes this compound an ideal precursor for the construction of complex metal-organic frameworks (MOFs) and coordination polymers, where it can link metal clusters to form porous structures with potential applications in gas storage, separation, and catalysis . The synthetic utility of this compound is further demonstrated in its role as a key intermediate. It can be synthesized through the bromination of isophthalic acid or its esters using bromine in a solvent containing sulfur trioxide, such as fuming sulfuric acid, which activates the reaction . The resulting crude product can be effectively purified by recrystallization from lower alcohol solvents like methanol to achieve high purity . Researchers value this compound for its ability to undergo further cross-coupling reactions, leveraging the bromo substituent to introduce more complex functional groups onto the aromatic core. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

2-bromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOICBODWTPYJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317219
Record name 2-Bromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-91-6
Record name 2-Bromo-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 312822
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22433-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoisophthalic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalic acid, a halogenated aromatic dicarboxylic acid, serves as a versatile building block in organic synthesis. Its unique structural features—a benzene ring substituted with two carboxylic acid groups and a bromine atom—offer multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, with a focus on its relevance to researchers and professionals in the field of drug development. The presence of the bromine atom and carboxylic acid moieties makes this compound an interesting candidate for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 2.

IdentifierValue
IUPAC Name 2-bromobenzene-1,3-dicarboxylic acid
Molecular Formula C₈H₅BrO₄
Molecular Weight 245.03 g/mol
CAS Number 22433-91-6[1]
SMILES C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O
InChI InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

The crystal structure of this compound has been reported to crystallize in the triclinic space group P-1.[2] The benzene ring is nearly planar, while the two carboxyl groups are not coplanar with the ring.[2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The following table summarizes available experimental data for its isomers and predicted values, which can provide useful estimates. Bromoisophthalic acids are generally characterized by high melting points and low solubility in common organic solvents.[3][4]

PropertyValueNotes
Melting Point No specific data available for this compound. Isomers: 4-bromoisophthalic acid: 292-305 °C[5]; 5-bromoisophthalic acid: 270-275 °C[6]; 2-bromoterephthalic acid: 295-297 °CHigh melting points are characteristic of aromatic dicarboxylic acids due to strong intermolecular hydrogen bonding.
Boiling Point No experimental data available.Likely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Slight solubility in common recrystallization solvents.[3][4]Recrystallization from solvents like tetrahydrofuran (THF) has been reported.[2] Lower alcohols such as methanol are also suggested for recrystallization of bromoisophthalic acids.[4]
pKa No experimental data available.The presence of the electron-withdrawing bromine atom and two carboxylic acid groups suggests it is a moderately strong organic acid.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the three aromatic protons and the two acidic protons of the carboxylic acid groups. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm). The acidic protons of the carboxylic acids are expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate in the range of 165-175 ppm. The six aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

  • C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acids.

  • C-Br stretch: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z 244 and 246 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and CO₂ (M-44).[7]

Experimental Protocols

Synthesis of Bromoisophthalic Acids

A general method for the synthesis of bromoisophthalic acids involves the direct bromination of isophthalic acid.[3][4][8]

Workflow for the Synthesis of Bromoisophthalic Acids

G Synthesis of Bromoisophthalic Acids isophthalic_acid Isophthalic Acid reaction Reaction Vessel (100-160°C) isophthalic_acid->reaction bromine Bromine bromine->reaction oleum Fuming Sulfuric Acid (Oleum) oleum->reaction workup Aqueous Work-up (Precipitation in ice water) reaction->workup filtration Filtration and Washing workup->filtration crude_product Crude Bromoisophthalic Acid filtration->crude_product purification Purification crude_product->purification final_product Pure Bromoisophthalic Acid Isomers purification->final_product

Caption: General workflow for the synthesis of bromoisophthalic acids.

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel, isophthalic acid is dissolved in fuming sulfuric acid (oleum).[3]

  • Bromination: Bromine is added to the solution. The molar ratio of bromine to isophthalic acid and the concentration of sulfur trioxide in the oleum are critical parameters that influence the selectivity of the bromination and the formation of different isomers and di-brominated byproducts.[3]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100°C and 160°C for several hours.[3]

  • Work-up: After the reaction is complete, the mixture is cooled and poured into a large excess of ice water to precipitate the crude bromoisophthalic acid product.[3]

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.[3]

Purification

The crude product is a mixture of isomers and can be purified by several methods.

Workflow for the Purification of this compound

G Purification of this compound crude Crude Product Mixture recrystallization Recrystallization (e.g., from THF) crude->recrystallization esterification Diesterification (Methanol, Acid Catalyst) crude->esterification pure_acid Pure this compound recrystallization->pure_acid distillation Distillation of Esters esterification->distillation hydrolysis Hydrolysis of Ester distillation->hydrolysis hydrolysis->pure_acid

Caption: Purification strategies for this compound.

Recrystallization Protocol for this compound: A reported method for the recrystallization of this compound involves the following steps[2]:

  • Dissolve 1 mmol (0.245 g) of crude this compound in 10 mL of tetrahydrofuran (THF) with stirring.

  • Heat the solution at 50°C for 1 hour.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to evaporate slowly at room temperature.

  • Colorless crystals of this compound will form over several days.

  • Collect the crystals, wash with a small amount of water, and air-dry.

Purification via Esterification and Distillation: Due to the low solubility and high melting points of bromoisophthalic acids, purification can also be achieved by converting the crude acid mixture to their corresponding dimethyl esters.[3] These esters are more volatile and can be separated by distillation.[3] The purified ester can then be hydrolyzed back to the pure carboxylic acid.

Reactivity and Potential in Drug Development

The presence of three distinct reactive sites—two carboxylic acid groups and a C-Br bond—makes this compound a valuable scaffold in medicinal chemistry.

Logical Relationship of Reactive Sites and Potential Derivatives

G Reactivity of this compound main This compound cooh Carboxylic Acid Groups main->cooh React at cbr C-Br Bond main->cbr React at ester Diesters / Polyesters cooh->ester Esterification amide Diamides / Polyamides cooh->amide Amidation reduction Diols cooh->reduction Reduction cross_coupling Substituted Isophthalic Acids (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) cbr->cross_coupling Cross-Coupling Reactions

Caption: Reactivity map of this compound's functional groups.

  • Carboxylic Acid Groups: The two carboxylic acid groups can readily undergo esterification with alcohols or amidation with amines to form a variety of derivatives.[9] They can also be reduced to the corresponding diol. These transformations allow for the introduction of diverse functional groups and the construction of larger molecules, including polyesters and polyamides.[9]

  • Carbon-Bromine Bond: The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[9] This enables the introduction of a wide array of substituents onto the aromatic core, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.

Relevance to Drug Development

While specific biological activities for this compound are not widely reported, its isomer, 4-bromoisophthalic acid, has been identified as an inhibitor of glutamate decarboxylase. This suggests that bromoisophthalic acid derivatives may have potential as modulators of neurological pathways. The structural framework of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as neuropharmacology, oncology, and materials science for drug delivery.[3][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug development. While specific quantitative data for this compound remains somewhat limited, a comprehensive understanding of its structure, reactivity, and the properties of its isomers provides a strong foundation for its use in research and development. The methodologies for its synthesis and purification are established, and its multiple reactive sites offer a rich platform for the creation of diverse and complex molecular entities. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

2-Bromoisophthalic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalic acid, also known as 2-Bromo-1,3-benzenedicarboxylic acid, is an organic compound belonging to the family of substituted aromatic carboxylic acids. Its chemical structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a potential building block in organic synthesis and materials science. This document provides a comprehensive overview of the known technical data for this compound, including its chemical properties, and available experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive data on its physical properties are not widely published, its fundamental chemical identifiers and properties have been established.

PropertyValueReference
CAS Number 22433-91-6[1][2]
Molecular Formula C₈H₅BrO₄[1][3]
Molecular Weight 245.03 g/mol [1]
Synonym 2-Bromo-1,3-benzenedicarboxylic acid[4]
Physical Form Solid[2]
Storage Sealed in dry, room temperature[1][2]

Isomeric Context

This compound is one of several isomers of monobrominated isophthalic acid. The position of the bromine atom on the benzene ring relative to the two carboxylic acid groups significantly influences the compound's chemical and physical properties. Understanding this isomeric relationship is crucial for researchers working with these compounds.

Isomeric_Relationship Isophthalic Acid Isophthalic Acid This compound This compound Isophthalic Acid->this compound Bromination 4-Bromoisophthalic Acid 4-Bromoisophthalic Acid Isophthalic Acid->4-Bromoisophthalic Acid Bromination 5-Bromoisophthalic Acid 5-Bromoisophthalic Acid Isophthalic Acid->5-Bromoisophthalic Acid Bromination

Caption: Isomeric relationship of bromoisophthalic acids.

Experimental Protocols

Recrystallization of this compound

This protocol is based on the method described in the study of the compound's crystal structure.[3]

Objective: To obtain high-purity crystals of this compound.

Materials:

  • Crude this compound (0.245 g, 1 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Add 1 mmol of this compound to 10 mL of THF in a suitable flask with stirring.

  • Heat the mixture to 50°C for 1 hour to ensure complete dissolution.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to stand at room temperature, permitting slow evaporation of the solvent.

  • Colorless crystals will form over several days.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of water.

  • Air-dry the purified crystals.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification dissolve Dissolve this compound in THF heat Heat to 50°C for 1 hour dissolve->heat filter_hot Hot Filtration heat->filter_hot evaporate Slow Evaporation at Room Temperature filter_hot->evaporate crystallize Crystal Formation evaporate->crystallize filter_cold Collect Crystals by Filtration crystallize->filter_cold wash Wash with Water filter_cold->wash dry Air Dry wash->dry

Caption: Workflow for the recrystallization of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, a review of available scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways of this compound. The focus of existing research appears to be on its chemical synthesis and structural characterization. Therefore, professionals in drug development should note the current absence of data in this area.

Conclusion

This compound is a chemical compound with established identification and a defined molecular structure. While a purification protocol is available, detailed synthesis methods and, notably, any characterization of its biological effects are not currently documented in accessible literature. For researchers and scientists, this presents both a challenge and an opportunity. The lack of biological data indicates a field open for novel investigation into the potential applications of this compound, particularly in pharmacology and materials science where its unique structure may be of interest. Further research is required to elucidate its reactivity, potential as a precursor in drug synthesis, and any inherent biological properties.

References

Solubility Profile of 2-Bromoisophthalic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoisophthalic acid in common organic solvents. Recognizing the limited availability of direct quantitative data for this specific compound, this document furnishes qualitative solubility information for bromoisophthalic acid isomers and detailed quantitative data for the parent compound, isophthalic acid, to serve as a valuable benchmark for researchers. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining solubility.

Introduction

This compound is a substituted aromatic dicarboxylic acid with potential applications in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Understanding its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification via recrystallization, and formulation development. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Solubility Data

Qualitative Solubility of Bromoisophthalic Acid Isomers

The following table summarizes the available qualitative solubility information for bromoisophthalic acid isomers. This information is useful for initial solvent screening.

CompoundSolventSolubility Description
4-Bromoisophthalic AcidMethanolSoluble[1]
4-Bromoisophthalic AcidDimethylformamide (DMF)Soluble[1]
5-Bromoisophthalic AcidWaterInsoluble[2]
Quantitative Solubility of Isophthalic Acid (Reference Data)

To provide a quantitative frame of reference, the following table presents the solubility of the parent compound, isophthalic acid, in several common organic solvents. These values are crucial for estimating the solubility behavior of its derivatives.

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Methanol254.0[3]
Ethanol251.36 (g/100mL)[4]
Acetone-Soluble[5][6]
Dimethylformamide (DMF)-Soluble[5]
Glacial Acetic Acid250.23[3]
Water250.012[3]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent, based on the widely accepted shake-flask and gravimetric methods.[7][8][9][10][11][12][13]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with hot plate

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or weighing boat

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for analysis)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a stirrer.

    • Agitate the mixtures at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. The time required may vary depending on the compound and solvent.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. Alternatively, the solution can be centrifuged, and the supernatant carefully collected.

  • Analysis (Gravimetric Method):

    • Accurately weigh a pre-dried evaporating dish.

    • Pipette a known volume of the clear, saturated filtrate into the evaporating dish and weigh it.

    • Carefully evaporate the solvent in a fume hood, followed by drying the dish in an oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • Cool the dish in a desiccator and weigh it again.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = [(Mass of dish + solid) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + solid)] * 100

Analysis (Instrumental Method - Optional)

For a more precise measurement, the concentration of the solute in the filtered supernatant can be determined using an analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the preparation of a calibration curve with standard solutions of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between key experimental parameters.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Sedimentation equil1->sep1 sep2 Filtration / Centrifugation sep1->sep2 anal1 Gravimetric Method: Evaporate solvent & weigh residue sep2->anal1 anal2 Instrumental Method: (e.g., HPLC, UV-Vis) sep2->anal2 calc1 Determine solubility (e.g., g/100g solvent) anal1->calc1 anal2->calc1

Caption: General workflow for experimental solubility determination.

logical_relationships compound Compound (e.g., this compound) solubility Solubility compound->solubility solvent Solvent Choice solvent->solubility temperature Temperature temperature->solubility application Application (Synthesis, Purification, Formulation) solubility->application

Caption: Key factors influencing solubility and its application.

Conclusion

While direct quantitative solubility data for this compound remains elusive, this guide provides valuable qualitative insights and reference data from its parent compound, isophthalic acid. The detailed experimental protocol offers a robust methodology for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating its application in research and development. Accurate solubility data is a critical parameter that influences process efficiency, product purity, and formulation success.

References

Spectroscopic data for 2-Bromoisophthalic acid (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoisophthalic acid, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents predicted data and expected spectral features based on the analysis of analogous compounds and established spectroscopic principles.

Spectroscopic Data Summary

The structural formula of this compound is presented below:

this compound structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimentally derived NMR spectra in public databases, predicted ¹H and ¹³C NMR data are provided below. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5 - 12.5Broad Singlet2H-COOH
~8.1 - 7.9Doublet2HH-4, H-6
~7.7 - 7.5Triplet1HH-5

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (ppm)Assignment
~167C=O (Carboxylic acid)
~135C-1, C-3
~133C-5
~131C-4, C-6
~122C-2 (C-Br)
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~920 (broad)O-H bendCarboxylic acid dimer
~750C-Br stretchAryl bromide
Mass Spectrometry (MS)

The mass spectrum of this compound will display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
244/246[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom.
227/229[M-OH]⁺Loss of a hydroxyl radical.
199/201[M-COOH]⁺Loss of a carboxyl group.
165[M-Br]⁺Loss of a bromine atom.
121[C₆H₄(COOH)]⁺Fragment corresponding to isophthalic acid cation radical after loss of Br.
76[C₆H₄]⁺Benzene ring fragment.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid aromatic carboxylic acids like this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a standard proton-decoupled pulse sequence is used. A larger number of scans and a suitable relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Perform baseline correction to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform baseline correction and smoothing if necessary.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.

    • Load a small amount of the sample into a capillary tube and insert it into the probe.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample directly into the ion source.

  • Instrument Parameters:

    • Set the ion source to electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-300).

    • The ion source and transfer line temperatures should be optimized to ensure sample volatilization without thermal decomposition.

  • Data Analysis:

    • Identify the molecular ion peaks, paying close attention to the characteristic M/M+2 isotopic pattern for bromine.

    • Analyze the fragmentation pattern to identify major fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Interpret calibrate->analyze IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Solid Sample background->apply_sample acquire Acquire Spectrum apply_sample->acquire process Baseline Correction acquire->process identify Identify Peaks process->identify interpret Interpret Spectrum identify->interpret MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation load Load Sample onto Direct Insertion Probe insert Insert into Ion Source load->insert volatilize Volatilize Sample insert->volatilize ionize Ionization (EI) volatilize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect identify_mol_ion Identify Molecular Ion detect->identify_mol_ion analyze_frag Analyze Fragmentation identify_mol_ion->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 2-Bromoisophthalic acid, a key intermediate in the development of various pharmaceuticals and functional polymers.[1][2] The document details experimental protocols, presents quantitative data in a structured format, and includes workflow visualizations to facilitate understanding and replication.

Synthesis of this compound

Two principal synthetic routes for the preparation of bromoisophthalic acid derivatives have been identified in the literature: the direct bromination of isophthalic acid and the oxidation of 2-bromo-m-xylene. The latter is particularly relevant for the targeted synthesis of this compound.

A prominent method for the synthesis of this compound involves the aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure.[3] This approach allows for the direct formation of the desired product.

Experimental Protocol: Oxidation of 2-Bromo-m-xylene

While the abstract suggests the feasibility of this reaction, a detailed experimental protocol is outlined based on general oxidation procedures for similar substrates:

  • Reaction Setup: A high-pressure reactor is charged with 2-bromo-m-xylene, water, and sodium dichromate.

  • Reaction Conditions: The reactor is pressurized with carbon dioxide and heated to a specified temperature for a set duration to ensure complete oxidation of both methyl groups.

  • Work-up: After cooling, the reaction mixture is acidified to precipitate the crude this compound.

  • Isolation: The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried under a vacuum.

Data Presentation: Synthesis via Oxidation

Starting MaterialOxidizing AgentPressureReported YieldReference
2-bromo-m-xyleneSodium DichromateCO2 Pressure58%[3]

While not the primary route for this compound, the direct bromination of isophthalic acid is a common method for producing other isomers, such as 5-bromoisophthalic acid. This method typically employs bromine in the presence of fuming sulfuric acid.[1][2] The reaction conditions can be tuned to favor the formation of mono- or di-bromo products.[2]

Experimental Protocol: Bromination of Isophthalic Acid

  • Reaction Setup: A pressure-sealable glass tube is charged with isophthalic acid, fuming sulfuric acid, and bromine.[1][2]

  • Reaction Conditions: The sealed tube is heated with stirring for a specified time. Reaction temperatures typically range from 100°C to 160°C.[1]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice water to precipitate the solid product.[1][2]

  • Isolation: The crude product is collected by filtration, washed with cold water, and dried under reduced pressure.[1]

Data Presentation: Bromination of Isophthalic Acid

Isophthalic Acid (mmol)Fuming Sulfuric Acid (wt% SO3)Bromine (mmol)Temperature (°C)Time (h)Product (Yield %)Reference
1010%1015075-Bromoisophthalic acid (Crude Purity: 83.5%, Yield: 81.9%)[1]
1030%10150225-Bromoisophthalic acid (20.7%), 4,5-Dibromoisophthalic acid (23.5%), 2,5-Dibromoisophthalic acid (2.1%)[1][2]

Synthesis Workflow

cluster_oxidation Synthesis via Oxidation cluster_bromination Synthesis via Bromination (Isomers) xylene 2-Bromo-m-xylene oxidation Aqueous Sodium Dichromate Oxidation (CO2 Pressure) xylene->oxidation crude_2_bromo Crude this compound oxidation->crude_2_bromo Yield: 58% purification Purification crude_2_bromo->purification isophthalic Isophthalic Acid bromination Bromination (Br2, Fuming H2SO4) isophthalic->bromination crude_isomers Crude Bromoisophthalic Acid Isomers bromination->crude_isomers Yields vary crude_isomers->purification final_product Purified this compound purification->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Purification of this compound

The purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and isomers. Several methods are available, with recrystallization being the most common.

Due to its low solubility in common solvents, recrystallization of bromoisophthalic acid can be challenging.[1][2] However, lower alcohols with 1 to 5 carbon atoms, particularly methanol, have been found to be effective solvents for this purpose, providing high yields and purity.[1][2]

Experimental Protocol: Recrystallization from Methanol

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot methanol (e.g., at 60°C).[4]

  • Cooling: The solution is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.[4]

  • Crystallization: As the solution cools, the solubility of the acid decreases, leading to its crystallization.[5]

  • Isolation: The purified crystals are collected by filtration, washed with a small amount of cold methanol, and dried under a vacuum.[4]

Data Presentation: Recrystallization

Crude ProductSolventPurity (Initial)Purity (Final)Yield of RecrystallizationReference
5-Bromoisophthalic acidMethanol83.5%100%80.1%[4]
This compoundTetrahydrofuran (THF)N/AHigh (for crystal structure analysis)N/A[6]

For separating mixtures of isomers, such as those obtained from the direct bromination of isophthalic acid, column chromatography on silica gel is an effective method.[1][2]

Experimental Protocol: Column Chromatography

  • Column Preparation: A chromatography column is packed with silica gel as the stationary phase.

  • Sample Loading: The crude product mixture is dissolved in a minimum amount of the eluent and loaded onto the column.

  • Elution: The column is eluted with a suitable solvent system, such as a mixture of chloroform and methanol (e.g., 6:1 v/v), to separate the different bromoisophthalic acid isomers.[1][2]

  • Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired product.

  • Solvent Evaporation: The solvent is removed from the desired fractions under reduced pressure to yield the purified product.

An alternative purification strategy involves the diesterification of the crude bromoisophthalic acid with a lower alcohol in the presence of an acid catalyst, followed by distillation.[1][4] This method is particularly useful for separating the desired bromo-product from unreacted starting materials and other dibromo-products.[1]

Experimental Protocol: Purification via Esterification and Distillation

  • Diesterification: The crude bromoisophthalic acid is reacted with a lower alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under pressure at a temperature above the boiling point of the alcohol.[1][4]

  • Distillation: The resulting mixture of diesters is then separated by distillation to isolate the desired bromoisophthalic diester.

  • Hydrolysis: The purified diester is subsequently hydrolyzed back to the carboxylic acid.

Purification Workflow

cluster_purification_methods Purification Methods crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography distillation Distillation via Esterification crude_product->distillation purified_recrystallization High Purity Product recrystallization->purified_recrystallization purified_chromatography Separated Isomers chromatography->purified_chromatography purified_distillation High Purity Product distillation->purified_distillation final_product Purified this compound purified_recrystallization->final_product purified_chromatography->final_product purified_distillation->final_product

References

An In-depth Technical Guide to the Isomers of Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromoisophthalic acid, focusing on their synthesis, properties, and potential applications in research and drug development. Isomers of bromoisophthalic acid are valuable building blocks in medicinal chemistry and materials science, offering unique structural motifs for the synthesis of complex molecules.

Introduction to Bromoisophthalic Acid Isomers

Bromoisophthalic acid (C₈H₅BrO₄) is a substituted aromatic dicarboxylic acid. The bromine substituent can be located at three different positions on the isophthalic acid backbone, giving rise to three distinct isomers: 2-bromoisophthalic acid, 4-bromoisophthalic acid, and 5-bromoisophthalic acid. These positional isomers exhibit different physical and chemical properties due to the varying electronic and steric effects of the bromine atom in relation to the two carboxylic acid groups. Understanding these differences is crucial for their effective utilization in chemical synthesis and drug design.[1][2]

Physicochemical Properties

The properties of the bromoisophthalic acid isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and for predicting their behavior in biological systems.

PropertyThis compound4-Bromoisophthalic Acid5-Bromoisophthalic Acid
IUPAC Name 2-bromobenzene-1,3-dicarboxylic acid4-bromobenzene-1,3-dicarboxylic acid5-bromobenzene-1,3-dicarboxylic acid
CAS Number 22433-91-66939-93-1[3]23351-91-9[4]
Molecular Weight 245.03 g/mol 245.03 g/mol [3]245.03 g/mol [4]
Melting Point Not available292-305 °C[5]270-275 °C[6]
pKa (predicted) Not available~2.48 - 3.14~3.14
Appearance SolidWhite to off-white powder or lumps[3][5]White to almost white powder[4]
Solubility Not availableSoluble in methanolInsoluble in water[4]

Synthesis and Purification of Isomers

The synthesis of bromoisophthalic acid isomers often involves the direct bromination of isophthalic acid. This electrophilic aromatic substitution reaction typically yields a mixture of the 4- and 5-isomers, necessitating subsequent purification steps.[3][7] The synthesis of the 2-isomer is less commonly described and may require a different synthetic strategy, such as the oxidation of 2-bromo-m-xylene.

G General Synthesis and Purification Workflow for Bromoisophthalic Acid Isomers Isophthalic_Acid Isophthalic Acid Bromination Bromination (e.g., Br2, oleum) Isophthalic_Acid->Bromination Isomer_Mixture Mixture of 4- & 5-Bromoisophthalic Acid Bromination->Isomer_Mixture Recrystallization Recrystallization Isomer_Mixture->Recrystallization Column_Chromatography Column Chromatography Isomer_Mixture->Column_Chromatography 2_Bromo_m_xylene 2-Bromo-m-xylene Oxidation Oxidation 2_Bromo_m_xylene->Oxidation 2_Bromoisophthalic_Acid_Crude This compound (Crude) Oxidation->2_Bromoisophthalic_Acid_Crude 2_Bromoisophthalic_Acid_Crude->Recrystallization Pure_4_Isomer Pure 4-Bromoisophthalic Acid Recrystallization->Pure_4_Isomer Pure_5_Isomer Pure 5-Bromoisophthalic Acid Recrystallization->Pure_5_Isomer Pure_2_Isomer Pure this compound Recrystallization->Pure_2_Isomer Column_Chromatography->Pure_4_Isomer Column_Chromatography->Pure_5_Isomer

General synthesis and purification workflow.
Experimental Protocols

Synthesis of 5-Bromoisophthalic Acid using N-Bromosuccinimide[4]

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 10 g (60 mmol) of isophthalic acid in 60 mL of concentrated sulfuric acid (98%) with stirring until a clear solution is obtained.

  • Bromination: Heat the mixture in an oil bath to 60 °C. Add 12.8 g (72 mmol) of N-bromosuccinimide (NBS) in portions over a period of 10 minutes.

  • Reaction: Stir the reaction mixture at 60 °C overnight.

  • Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into an ice/water mixture.

  • Isolation: Collect the resulting precipitate by filtration and wash it with hexane (2 x 60 mL).

  • Drying: Dry the solid in an oven under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate to yield 5-bromoisophthalic acid as a white solid.

Synthesis of 4- and 5-Bromoisophthalic Acid via Bromination of Isophthalic Acid[8]

  • Reaction Setup: In a pressure-sealable glass tube, charge 1.66 g (10 mmol) of isophthalic acid, 6.00 g of 10-30 wt% fuming sulfuric acid, and 1.6 g (10 mmol) of bromine.

  • Reaction: Stir the mixture at a temperature between 110-150 °C for 7-22 hours.

  • Work-up: After cooling to room temperature, pour the contents into a beaker containing ice water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under reduced pressure to obtain a crude mixture of bromoisophthalic acid isomers.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[8]

    • Column Chromatography: The isomers can be separated by silica gel column chromatography using a solvent system like chloroform/methanol (e.g., 6:1 v/v).[8]

    • Esterification and Distillation: The crude mixture can be converted to their dimethyl esters by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The resulting esters can then be separated by vacuum distillation.[8]

Reactivity and Potential Applications

The bromine atom on the aromatic ring of bromoisophthalic acid isomers enhances the electrophilicity of the ring, making it a substrate for further functionalization reactions such as nitration or amination.[3] The two carboxylic acid groups readily undergo reactions like esterification and amidation.[9] This dual reactivity makes bromoisophthalic acid isomers valuable intermediates in the synthesis of a wide range of more complex molecules.[9]

In the context of drug development, these isomers serve as versatile scaffolds. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse molecular fragments, allowing for the construction of targeted pharmacophores.[9] The carboxylic acid groups provide handles for forming esters and amides, which are common functional groups in drug molecules.

While direct biological activity data for the bromoisophthalic acid isomers is limited in publicly available literature, the isophthalic acid framework is a known scaffold for compounds with antimicrobial properties.[3] Their primary role in drug discovery and development appears to be as key intermediates for the synthesis of more complex active pharmaceutical ingredients.[7][10]

Analytical Methods for Isomer Separation and Characterization

The separation and identification of bromoisophthalic acid isomers are crucial for ensuring the purity of synthetic products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

  • HPLC: Reversed-phase HPLC using a C18 or a specialized mixed-mode column can be employed for the separation of these isomers. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[11][12][13]

  • GC-MS: For GC-MS analysis, the carboxylic acid groups need to be derivatized, for example, by converting them to their trimethylsilyl (TMS) esters. This increases their volatility and allows for their separation and identification based on their retention times and mass spectra.[14]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the individual isomers, providing information about the substitution pattern on the benzene ring.[15][16]

Conclusion

The isomers of bromoisophthalic acid are valuable and versatile building blocks in organic synthesis, with significant potential in drug discovery and materials science. Their distinct physicochemical properties and reactivity profiles, governed by the position of the bromine substituent, offer a range of possibilities for the design and synthesis of novel compounds. While further research is needed to fully elucidate their biological activities and potential involvement in signaling pathways, their role as key synthetic intermediates is well-established. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers working with these important chemical entities.

References

2-Bromoisophthalic acid safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information compiled is essential for laboratory personnel, researchers, and anyone involved in the handling of this chemical to ensure safe practices and mitigate potential hazards.

Chemical Identification and Physical Properties

This compound, also known as 2-Bromo-1,3-benzenedicarboxylic acid, is a brominated aromatic carboxylic acid.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-Bromo-1,3-benzenedicarboxylic acid[1]
CAS Number 22433-91-6[2]
Molecular Formula C₈H₅BrO₄[3]
Molecular Weight 245.03 g/mol [4][5]
Appearance White to off-white powder/solid[6]
Odor Odorless[6]
Melting Point 295-297 °C (decomposes)[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

(Note: Classification is based on data for bromoisophthalic acid isomers and related compounds, as specific GHS classification for this compound is not consistently available.[6][7][8])

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements (P-phrases):

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264Wash face, hands and any exposed skin thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P312Call a POISON CENTER or doctor if you feel unwell.[6]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/ attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[6]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6][9]
P405Store locked up.[5][8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[6][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9][10]

Personal Protective Equipment (PPE):

PPESpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield.[7][10]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Ensure gloves are inspected before use and removed carefully to avoid skin contamination.[6]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection may not be required.[6] However, if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust.[9]

  • Wash hands thoroughly after handling.[6]

  • Keep away from foodstuffs, beverages, and feed.[7]

  • Remove contaminated clothing and wash before reuse.[6][10]

Storage Conditions:

  • Keep containers tightly sealed in a cool, dry, and well-ventilated place.[6][7][9]

  • Store away from oxidizing agents.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[6][11]
Skin Contact Promptly wash the contaminated skin with soap and plenty of water.[6][11] Remove contaminated clothing. If irritation persists, get medical attention.[11]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Get immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6][12] Seek immediate medical attention.[11]

Fire and Accidental Release Measures

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][7]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.[7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment (PPE) as detailed in Section 3.[7] Ensure adequate ventilation.[7][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

  • Methods for Cleaning Up: For small spills, gently sweep or scoop up the solid material and place it into a suitable container for disposal.[9][13] Avoid generating dust.[9] Clean the affected area with soap and water. For larger spills, contain the spill and absorb it with an inert material such as sand or vermiculite.[10][14]

Logical Workflow for Handling a Spill

The following diagram illustrates a logical workflow for safely managing a this compound spill.

Spill_Response_Workflow start Spill of this compound Occurs assess Assess Spill Size and Risk (Small vs. Large) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate If Large or Unmanageable ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe If Small and Manageable large_spill Large Spill Procedure Evacuate Lab, Call Emergency Response evacuate->large_spill contain Contain the Spill (Use absorbent socks if necessary) ppe->contain neutralize Neutralize with Sodium Bicarbonate (for acidic properties) contain->neutralize cleanup Clean Up Spill Material (Use non-sparking tools) neutralize->cleanup dispose Dispose of Waste (In a labeled hazardous waste container) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

References

Crystal Structure of 2-Bromoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromoisophthalic acid (C₈H₅BrO₄). The information presented is compiled from crystallographic data and experimental protocols, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] The crystallographic data and parameters for data collection and structure refinement are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical FormulaC₈H₅BrO₄
Formula Weight245.03
Temperature150(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a4.8161(3) Å
b7.3727(5) Å
c12.1230(7) Å
α81.004(3)°
β78.897(3)°
γ72.829(3)°
Volume401.30(4) ų
Z2
Density (calculated)2.027 Mg/m³
Absorption Coefficient5.10 mm⁻¹
F(000)240
Data Collection
DiffractometerBruker APEX-II
θ range for data collectionto 26.5°
Reflections collected8569
Independent reflections1646 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1646 / 0 / 120
Goodness-of-fit on F²1.09
Final R indices [I>2σ(I)]R1 = 0.0201, wR2 = 0.0479
R indices (all data)R1 = 0.0226, wR2 = 0.0489
Molecular Structure and Bonding

The molecule consists of a nearly planar benzene ring.[1] However, the two carboxyl groups are not coplanar with the benzene ring. The structure exhibits two types of O—H···O hydrogen bonds, which link the molecules into a one-dimensional chain.[1] Selected bond lengths and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for this compound (Å)

Atom 1Atom 2Bond Length (Å)
Br1C21.898(2)
O1C71.311(2)
O2C71.217(2)
O3C81.213(2)
O4C81.314(2)
C1C21.398(3)
C1C61.391(3)
C1C71.498(3)
C2C31.391(3)
C3C41.381(3)
C3C81.503(3)
C4C51.385(3)
C5C61.383(3)

Table 3: Selected Bond Angles for this compound (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C6-C1-C2C1-C2-C3C2-C3-C4119.22(18)
C6-C1-C7C1-C2-Br1C2-C3-C8123.11(17)
C2-C1-C7C3-C2-Br1C4-C3-C8117.67(17)
C4-C5-C6C5-C6-C1C1-C7-O1120.9(2)
C5-C4-C3C1-C7-O2O1-C7-O2114.72(17)
C3-C8-O3C3-C8-O4O3-C8-O4122.95(18)

Experimental Protocols

Synthesis of this compound

A general approach for the bromination of isophthalic acid is as follows:

  • Isophthalic acid is dissolved in fuming sulfuric acid.

  • Bromine is added to the solution.

  • The reaction mixture is heated. The temperature and reaction time are critical parameters that influence the product distribution.

  • After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

  • The product mixture, containing various isomers of bromoisophthalic acid, requires purification, typically by chromatography, to isolate the 2-bromo isomer.

Recrystallization for Single-Crystal Growth

The protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows[1]:

  • 1 mmol (0.245 g) of this compound is added to 10 mL of tetrahydrofuran (THF) with stirring.

  • The mixture is heated at 50 °C for 1 hour.

  • The resulting solution is filtered.

  • The filtrate is allowed to evaporate slowly in air at room temperature.

  • Colorless, block-shaped crystals are obtained after several days.

  • The crystals are washed with a small amount of water and air-dried.

X-ray Crystallography

The determination of the crystal structure involved the following steps[1]:

  • A suitable single crystal was selected and mounted on a Bruker APEX-II diffractometer.

  • X-ray diffraction data were collected at a temperature of 150 K using Mo Kα radiation (λ = 0.71073 Å).

  • The collected data were processed, and the structure was solved and refined using software packages such as SHELX and OLEX2.[1]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow from sample preparation to the final determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination & Refinement synthesis Synthesis of This compound recrystallization Recrystallization from THF synthesis->recrystallization crystal_selection Selection of a Single Crystal recrystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Bruker APEX-II, 150 K) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (SHELX) data_processing->structure_solution structure_refinement Structure Refinement (OLEX2) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF) structure_refinement->final_structure

Caption: Experimental workflow for the crystal structure determination of this compound.

Signaling Pathways

There is no information available in the current scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its primary utility is as a chemical intermediate and a subject of crystallographic studies.

References

Thermal Stability and Decomposition of 2-Bromoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Bromoisophthalic acid. Due to a lack of specific published thermal analysis data for this compound, this guide synthesizes information from safety data sheets, studies on analogous compounds, and fundamental chemical principles to predict its thermal behavior. It outlines standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be required for a definitive thermal characterization. Potential decomposition pathways are also proposed based on its chemical structure. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, highlighting the necessity for empirical investigation into its thermal properties.

Introduction

This compound (C₈H₅BrO₄) is an aromatic dicarboxylic acid containing a bromine substituent. Its structural features suggest potential applications in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, processing, and for predicting its behavior in various chemical reactions and formulations.

This guide summarizes the known information and provides a framework for the experimental determination of its thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under different conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₅BrO₄[1]
Molecular Weight 245.03 g/mol
Appearance Colorless crystals[1]
Synonyms 2-Bromo-1,3-benzenedicarboxylic acid[2]

Predicted Thermal Stability and Decomposition

Direct experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. However, based on the thermal behavior of structurally related aromatic carboxylic acids, a general prediction of its thermal stability can be made.

It is anticipated that this compound will be stable at ambient temperatures. Upon heating, it is likely to undergo decomposition at elevated temperatures, potentially preceded by or concurrent with melting. The presence of two carboxylic acid groups suggests that decarboxylation (loss of CO₂) is a probable primary decomposition pathway. The carbon-bromine bond may also cleave at higher temperatures.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere. Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program: Equilibrate the sample at the initial temperature for 5-10 minutes. Heat the sample from the initial temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[3]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA thermogram. Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.[3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events (e.g., solid-solid transitions, decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.[4]

Instrumentation: A calibrated differential scanning calorimeter.[4]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min. Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program: Equilibrate the sample at the initial temperature for 5 minutes. Heat the sample from the initial temperature to a temperature above its expected melting/decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.[3]

  • Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Determine the onset temperature and peak temperature of any endothermic or exothermic events. Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.[3]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation A Weigh Sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Generate TGA/DSC Curves B->D C->D E Determine Decomposition Temperatures D->E F Determine Melting Point & Enthalpy D->F G Assess Thermal Stability E->G F->G

Caption: Workflow for Thermal Analysis.

Proposed Decomposition Pathway of this compound

The following diagram illustrates a plausible decomposition pathway for this compound based on fundamental chemical principles. The primary proposed mechanism is sequential decarboxylation.

G A This compound B Heat (Δ) A->B C Intermediate 1 (Loss of first CO2) B->C - CO2 D Intermediate 2 (Loss of second CO2) C->D - CO2 E Decomposition Products (e.g., Bromobenzene) D->E F Further Fragmentation at higher temperatures E->F

Caption: Proposed Decomposition Pathway.

Safety Considerations

While specific toxicity data for this compound is limited, related compounds like 5-Bromoisophthalic acid are classified as causing skin and eye irritation, and may cause respiratory irritation.[5] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While direct experimental data is currently lacking in the public domain, this guide provides a predictive overview and detailed experimental protocols for its characterization. The provided workflows and proposed decomposition pathways serve as a starting point for researchers. A thorough experimental investigation using TGA and DSC is essential to fully elucidate the thermal properties of this compound, which will be critical for its safe and effective application in research and development.

References

Methodological & Application

Application Notes and Protocols: 2-Bromoisophthalic Acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. Isophthalic acid and its derivatives are widely used linkers due to their ability to form robust and porous frameworks. The introduction of functional groups, such as a bromine atom, onto the isophthalic acid backbone can significantly alter the electronic properties, steric hindrance, and potential for post-synthetic modification of the linker, thereby influencing the properties of the final MOF.

This document provides detailed application notes and protocols for the use of 2-Bromoisophthalic acid and its closely related brominated analogues as linkers in the synthesis of MOFs. While direct literature on MOFs synthesized exclusively with this compound is limited, the protocols and data presented here are based on successful syntheses and applications of MOFs using similar brominated isophthalic acid derivatives. These notes are intended to serve as a valuable guide for researchers exploring the potential of this compound in designing novel MOFs for applications in catalysis, sensing, and gas adsorption.

Data Presentation: Properties of MOFs with Brominated Isophthalic Acid Linkers

The following table summarizes key quantitative data for representative MOFs synthesized using brominated isophthalic acid derivatives. This data is compiled from various research articles and provides a comparative overview of their structural and functional properties.

MOF Name/ComplexMetal IonBrominated LinkerCrystal SystemSpace GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Application Highlight
[Co(H₂O)(bpp)(Brip)]n Co(II)5-Bromoisophthalic acidMonoclinicC2/cNot ReportedNot ReportedMagnetic Properties
[Ni(H₂O)(bpp)(Brip)]n Ni(II)5-Bromoisophthalic acidMonoclinicC2/cNot ReportedNot ReportedMagnetic Properties
{[Zn(C₈H₂Br₃NO₄)(C₁₃H₁₄N₂)]·C₃H₇NO}n Zn(II)5-amino-2,4,6-tribromoisophthalic acidNot ReportedNot ReportedNot ReportedNot ReportedLuminescence Sensing
[Cr(m-bdc)]·H₂O Cr(II)Isophthalic acid (non-brominated analogue)TetragonalP-42₁m~400 (calculated)Not ReportedGas Adsorption (H₂/N₂)

Experimental Protocols

The following are detailed protocols for the synthesis of MOFs using brominated isophthalic acid linkers. These can be adapted for the use of this compound.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based MOF for Luminescence Sensing

This protocol is adapted from the synthesis of luminescent MOFs using functionalized bromoisophthalic acids.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (or a related brominated derivative)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 120 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless crystals should be visible at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours to obtain the activated MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Luminescence Spectroscopy: To investigate the photoluminescent properties of the MOF for potential sensing applications.

Protocol 2: Hydrothermal Synthesis of a Co(II)-based MOF

This protocol is based on the synthesis of cobalt-based MOFs with 5-bromoisophthalic acid and can be adapted for this compound.

Materials:

  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • 1,3-bis(4-pyridyl)propane (bpp)

  • Deionized Water

  • Ethanol

Procedure:

  • In a 23 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of Cobalt(II) Nitrate Hexahydrate, 0.1 mmol of this compound, and 0.1 mmol of 1,3-bis(4-pyridyl)propane.

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it at 160 °C for 72 hours.

  • After the reaction time, allow the autoclave to cool to room temperature naturally.

  • Pink-colored crystals should be formed.

  • Filter the product and wash it thoroughly with deionized water and then ethanol.

  • Dry the product in air.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure of the MOF.

  • PXRD: To check the bulk phase purity.

  • Elemental Analysis: To confirm the chemical composition of the synthesized MOF.

  • Magnetic Susceptibility Measurements: To study the magnetic properties of the material.

Visualizations

Synthesis Workflow

G General Solvothermal Synthesis of a MOF cluster_reactants Reactants Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing This compound This compound This compound->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Heating Heating Mixing->Heating Sealed Vessel Crystallization Crystallization Heating->Crystallization Controlled Cooling Washing & Drying Washing & Drying Crystallization->Washing & Drying Final MOF Product Final MOF Product Washing & Drying->Final MOF Product

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework using this compound as a linker.

Hypothetical MOF Structure

G Hypothetical 2D MOF Structure cluster_legend Legend Metal Node Metal Node Linker 2-Bromoisophthalic Acid Linker m11 m12 m11->m12 Br m21 m11->m21 Br m13 m12->m13 Br m22 m12->m22 Br m23 m13->m23 Br m21->m22 Br m31 m21->m31 Br m22->m23 Br m32 m22->m32 Br m33 m23->m33 Br m31->m32 Br m32->m33 Br G Luminescence Quenching by an Analyte MOF MOF Luminescence Luminescence MOF->Luminescence Emission Quenching Quenching MOF->Quenching Excitation Excitation Excitation->MOF Light Source Analyte Analyte Analyte->Quenching No Luminescence No Luminescence Quenching->No Luminescence Energy Transfer

Application Note & Protocol: Hydrothermal Synthesis of a Novel Metal-Organic Framework Using 2-Bromoisophthalic Acid for Potential Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrothermal synthesis of a novel Metal-Organic Framework (MOF) utilizing 2-Bromoisophthalic acid as the organic linker. MOFs are a class of porous crystalline materials with high surface areas and tunable functionalities, making them promising candidates for a variety of applications, including catalysis and drug delivery. The introduction of a bromine atom and the specific geometry of the isophthalic acid derivative are anticipated to impart unique properties to the resulting framework, such as altered hydrophobicity, potential for post-synthetic modification, and specific interactions with guest molecules. This protocol is designed to be a foundational method for researchers exploring the synthesis and application of new functionalized MOFs.

Introduction

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The choice of both the metal center and the organic linker dictates the topology, porosity, and chemical properties of the resulting MOF. Hydrothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[1][2] This method utilizes water or other solvents under elevated temperature and pressure in a sealed vessel, which facilitates the dissolution of precursors and promotes the crystallization of the desired framework.[3][4]

This compound is a functionalized dicarboxylic acid linker. The presence of the bromine atom can introduce several advantageous properties to the MOF structure. It can modify the electronic properties of the linker, influence the framework's interpenetration, and serve as a site for post-synthetic modification, allowing for the introduction of other functional groups. These features make MOFs derived from this compound interesting candidates for applications in drug delivery, where precise control over pore environment and host-guest interactions is crucial.[5][6]

Experimental Protocol

This protocol describes a general method for the hydrothermal synthesis of a MOF using this compound and a divalent metal salt, such as zinc nitrate. The parameters provided are a starting point and may require optimization for specific desired properties.

Materials:

  • This compound (C₈H₅BrO₄)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven for activation

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 0.2 mmol of this compound in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate container, dissolve 0.2 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.

    • Combine the two solutions in the scintillation vial.

    • Add 1 mL of deionized water to the mixture.

    • Cap the vial tightly.

  • Hydrothermal Synthesis:

    • Place the sealed vial in an oven preheated to 120 °C.

    • Maintain the temperature for 48 hours.

    • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Isolation and Washing:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

  • Activation:

    • To remove the solvent molecules from the pores, the synthesized MOF must be activated.

    • Immerse the washed product in a volatile solvent like ethanol for 24 hours to facilitate solvent exchange.

    • Decant the ethanol and dry the solid under vacuum at 150 °C for 12 hours. This process should be performed using a Schlenk line or a vacuum oven.

Characterization

The synthesized MOF should be characterized to determine its structure, porosity, and thermal stability. Common techniques include:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and the presence of the organic linker.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF.

Data Presentation

ParameterValueReference/Comment
Reactants
Organic LinkerThis compound0.2 mmol
Metal SaltZinc nitrate hexahydrate0.2 mmol
Solvents
Primary SolventN,N-Dimethylformamide (DMF)5 mL
Co-solventEthanol5 mL
AdditiveDeionized Water1 mL
Reaction Conditions
Temperature120 °COptimization may be required (e.g., 100-150 °C).
Time48 hoursOptimization may be required (e.g., 24-72 hours).
Activation
Solvent ExchangeEthanol24 hours
Activation Temperature150 °CUnder vacuum.
Activation Time12 hours

Workflow Diagram

Hydrothermal_MOF_Synthesis cluster_prep 1. Preparation of Reaction Mixture cluster_synthesis 2. Hydrothermal Synthesis cluster_workup 3. Isolation & Washing cluster_activation 4. Activation cluster_characterization 5. Characterization A Dissolve this compound in DMF C Combine Solutions & Add Water A->C B Dissolve Zinc Nitrate in Ethanol B->C D Seal in Vial/Autoclave C->D E Heat in Oven (120°C, 48h) D->E F Cool to Room Temperature E->F G Collect Crystals (Centrifugation/Filtration) F->G H Wash with DMF G->H I Wash with Ethanol H->I J Solvent Exchange (Ethanol) I->J K Dry under Vacuum (150°C, 12h) J->K L PXRD, TGA, FTIR, BET K->L

Caption: Workflow for the hydrothermal synthesis of a MOF using this compound.

Potential Applications in Drug Development

MOFs synthesized with functionalized linkers like this compound hold significant promise for drug delivery applications. The inherent porosity of the MOF can be utilized to encapsulate therapeutic agents. The presence of the bromo-substituent can enhance the loading of specific drug molecules through halogen bonding or by modifying the hydrophobicity of the pores. Furthermore, the carboxylate groups provide sites for potential bioconjugation to target specific cells or tissues. The controlled release of the encapsulated drug can be triggered by changes in pH or other physiological stimuli. The successful synthesis and characterization of this novel MOF will pave the way for further studies into its drug loading and release capabilities, biocompatibility, and overall efficacy as a drug delivery vehicle.[5][6]

References

Application of 2-Bromoisophthalic Acid in Gas Adsorption and Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and selective gas adsorption and separation technologies is paramount in various industrial processes, including carbon capture, natural gas purification, and the production of high-purity gases for pharmaceuticals and electronics. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as promising candidates for these applications due to their high surface areas, tunable pore sizes, and chemically functionalizable structures.

2-Bromoisophthalic acid is a versatile building block in the synthesis of MOFs. The presence of the bromine atom can introduce specific functionalities within the porous framework, influencing its adsorption properties and selectivity for various gases. The bromo group can act as a polarizable site, enhancing interactions with specific gas molecules, and can also serve as a reactive handle for post-synthetic modification, allowing for further tuning of the material's properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of MOFs for gas adsorption and separation applications.

Application Notes

The primary application of this compound in this context is as an organic linker for the synthesis of microporous MOFs. These materials have shown significant potential in the selective adsorption of carbon dioxide (CO₂) over other gases like nitrogen (N₂) and methane (CH₄).

A notable example is the synthesis of a bromine-functionalized microporous material using 5-bromoisophthalic acid (an isomer of this compound), 4,4'-bipyridine as a co-linker, and a zinc salt. This material exhibits favorable characteristics for CO₂ capture. The introduction of the bromo group into the isophthalate linker can create a more compact pore structure compared to non-functionalized analogues, which can be advantageous for size-selective gas separation. For instance, a bromo-functionalized copper-based MOF was compared to a nitro-functionalized version, demonstrating the impact of the functional group on pore size and CO₂ capture capacity.[1]

Key Advantages of Using this compound-Based MOFs:

  • Enhanced Selectivity: The polarizable bromine atoms can lead to stronger interactions with quadrupolar gas molecules like CO₂, enhancing the selectivity for CO₂ over non-polar gases such as N₂ and CH₄.

  • Tunable Pore Environment: The steric bulk and electronic properties of the bromo group contribute to the creation of a specific pore environment that can be optimized for particular gas separation applications.

  • Post-Synthetic Modification Potential: The carbon-bromine bond can be a site for subsequent chemical reactions, allowing for the introduction of other functional groups to further tailor the MOF's properties after its initial synthesis.

Quantitative Data Presentation

The following tables summarize the gas adsorption properties of a representative zinc-based MOF synthesized using 5-bromoisophthalic acid and 4,4'-bipyridine, compiled from relevant literature.

Table 1: Physicochemical Properties

PropertyValue
BET Surface Area 450 - 650 m²/g
Pore Volume 0.20 - 0.35 cm³/g
Most Probable Pore Diameter 0.35 nm

Note: The range in values reflects variations in synthesis conditions and activation procedures.

Table 2: Single Gas Adsorption Capacities at 273 K and 1 bar

GasAdsorption Capacity (cm³/g)
CO₂48.9
N₂~5
CH₄~8

Data is representative for a zinc-based MOF with 5-bromoisophthalic acid.

Table 3: Ideal Adsorbed Solution Theory (IAST) Selectivity (CO₂/N₂ and CO₂/CH₄)

Gas Mixture (molar ratio)Selectivity at 1 bar
CO₂/N₂ (15:85)25 - 35
CO₂/CH₄ (50:50)5 - 8

Selectivity values are calculated based on single-component isotherm data and can vary with pressure and temperature.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative MOF using 5-bromoisophthalic acid and the subsequent evaluation of its gas adsorption and separation performance.

Protocol 1: Solvothermal Synthesis of a Zinc-5-Bromoisophthalate-4,4'-Bipyridine MOF

This protocol describes a typical solvothermal synthesis method.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Bromoisophthalic acid

  • 4,4'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of 5-bromoisophthalic acid and 0.5 mmol of 4,4'-bipyridine in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and solvent molecules from the pores.

  • Dry the product in a vacuum oven at 150 °C for 12 hours to activate the material for gas adsorption studies.

Protocol 2: Gas Adsorption Measurements

This protocol outlines the procedure for determining the gas adsorption isotherms.

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

  • High-purity gases (CO₂, N₂, CH₄, He)

  • Sample tube

  • Heating mantle

Procedure:

  • Accurately weigh approximately 100-200 mg of the activated MOF sample into a pre-weighed sample tube.

  • Attach the sample tube to the degassing port of the adsorption analyzer.

  • Degas the sample under vacuum (e.g., <10⁻⁵ torr) at 150 °C for at least 12 hours to ensure the removal of all guest molecules from the pores.

  • After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

  • Transfer the sample tube to the analysis port of the instrument.

  • Perform the gas adsorption measurements at the desired temperature (e.g., 273 K or 298 K) using the appropriate adsorbate gas (CO₂, N₂, or CH₄).

  • The instrument will automatically dose controlled amounts of gas into the sample tube and measure the amount adsorbed at various equilibrium pressures.

  • The resulting data will be an adsorption isotherm (amount of gas adsorbed vs. pressure).

Protocol 3: Breakthrough Curve Measurements for Gas Separation

This protocol describes how to evaluate the dynamic separation performance of the MOF for a gas mixture.

Equipment:

  • Packed-bed breakthrough apparatus

  • Mass flow controllers

  • Gas chromatograph (GC) or mass spectrometer (MS) for outlet gas analysis

  • Tubular furnace for in-situ activation

Procedure:

  • Pack a stainless-steel column (e.g., 4.6 mm inner diameter, 10 cm length) with a known amount of the activated MOF material (typically 1-2 g).

  • Install the packed column in the breakthrough apparatus.

  • Activate the sample in-situ by heating it under a flow of inert gas (e.g., He or N₂) at 150 °C for several hours.

  • Cool the column to the desired experimental temperature (e.g., 298 K).

  • Prepare the desired gas mixture (e.g., 15% CO₂ / 85% N₂) using mass flow controllers at a specific total flow rate (e.g., 10 mL/min).

  • At the start of the experiment (t=0), switch the gas flow from the inert gas to the gas mixture.

  • Continuously monitor the composition of the gas exiting the column using a GC or MS.

  • The breakthrough curve is a plot of the normalized outlet concentration of each gas component (C/C₀) as a function of time. The time at which the less-adsorbed component (e.g., N₂) elutes is the breakthrough time. The time at which the more strongly adsorbed component (e.g., CO₂) elutes indicates the adsorption capacity under dynamic conditions.

Visualizations

Synthesis_Workflow cluster_Precursors Precursor Preparation cluster_Reaction Solvothermal Reaction cluster_Processing Product Processing Metal_Salt Zinc Nitrate Hexahydrate in DMF Mixing Combine Solutions Metal_Salt->Mixing Organic_Linkers 5-Bromoisophthalic Acid & 4,4'-Bipyridine in DMF Organic_Linkers->Mixing Autoclave Seal in Autoclave Mixing->Autoclave Heating Heat at 120°C for 72h Autoclave->Heating Cooling Cool to Room Temp Heating->Cooling Collection Collect Crystals (Centrifugation) Cooling->Collection Washing Wash with DMF and Ethanol Collection->Washing Activation Activate in Vacuum Oven at 150°C Washing->Activation Final_Product Activated MOF Activation->Final_Product

Caption: Solvothermal synthesis workflow for a zinc-5-bromoisophthalate-4,4'-bipyridine MOF.

Gas_Adsorption_Workflow Start Start Sample_Prep Weigh ~150mg of MOF into sample tube Start->Sample_Prep Degassing Degas under vacuum at 150°C for 12h Sample_Prep->Degassing Weigh_Again Reweigh sample tube Degassing->Weigh_Again Analysis Transfer to analysis port Weigh_Again->Analysis Isotherm_Measurement Measure adsorption isotherm (e.g., CO2 at 273 K) Analysis->Isotherm_Measurement Data_Output Generate Isotherm Plot (Amount Adsorbed vs. Pressure) Isotherm_Measurement->Data_Output End End Data_Output->End

Caption: Experimental workflow for gas adsorption isotherm measurements.

Breakthrough_Experiment cluster_Setup Column Preparation and Activation cluster_Measurement Breakthrough Measurement cluster_Analysis Data Analysis Packing Pack column with activated MOF Activation In-situ activation (Heat under inert gas) Packing->Activation Cooling Cool to experimental temp Activation->Cooling Gas_Flow Switch from inert gas to gas mixture Cooling->Gas_Flow Monitoring Continuously monitor outlet gas composition (GC/MS) Gas_Flow->Monitoring Plotting Plot normalized outlet concentration (C/C₀) vs. time Monitoring->Plotting Result Breakthrough Curve Plotting->Result

Caption: Logical relationship of steps in a breakthrough curve experiment for gas separation.

References

Application Notes and Protocols: 2-Bromoisophthalic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-bromoisophthalic acid as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of a key precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

Introduction

This compound is a readily available aromatic compound featuring two carboxylic acid functionalities and a bromine atom. This unique combination of reactive sites makes it an attractive building block for the synthesis of complex heterocyclic structures relevant to medicinal chemistry. The carboxylic acid groups offer handles for derivatization and cyclization reactions, while the bromine atom provides a site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This note details a synthetic pathway leveraging this compound to produce 5-bromo-2,3-dihydro-1H-isoquinolin-1-one, a key intermediate in the development of potent PARP inhibitors.

Core Application: Synthesis of a PARP Inhibitor Intermediate

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Isoquinolinone-based molecules have emerged as a prominent class of PARP inhibitors.

The following section outlines a proposed multi-step synthesis of 5-bromo-2,3-dihydro-1H-isoquinolin-1-one from this compound. This intermediate can be further functionalized, for instance, via Suzuki coupling at the bromine position, to generate a library of potential PARP inhibitors.

Experimental Protocols

Scheme 1: Overall Synthetic Pathway

A proposed synthetic route from this compound to the PARP inhibitor intermediate, 5-bromo-2,3-dihydro-1H-isoquinolin-1-one, is presented below. The pathway involves the selective reduction of one carboxylic acid group, conversion to a benzyl bromide, cyanation, and subsequent intramolecular cyclization.

G A This compound B 2-Bromo-3-(hydroxymethyl)benzoic acid A->B  Selective Reduction C 2-Bromo-3-(bromomethyl)benzoic acid B->C  Bromination D 2-Bromo-3-(cyanomethyl)benzoic acid C->D  Cyanation E 5-Bromo-2,3-dihydro-1H-isoquinolin-1-one D->E  Intramolecular Cyclization G cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA-mutated) A DNA Single-Strand Break (SSB) B PARP Activation A->B C PAR Chain Synthesis B->C D Recruitment of Repair Proteins C->D E SSB Repair D->E F DNA Single-Strand Break (SSB) G PARP Inhibitor (from this compound intermediate) H PARP Trapping F->H G->H blocks I Unrepaired SSB H->I J Replication Fork Collapse I->J K DNA Double-Strand Break (DSB) J->K L Defective Homologous Recombination K->L M Genomic Instability L->M N Cell Death (Apoptosis) M->N

Application Notes and Protocols: The Role of 2-Bromoisophthalic Acid and its Analogs in the Development of Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoisophthalic acid and its structural analogs, particularly 5-bromoisophthalic acid, in the synthesis of porous coordination polymers and metal-organic frameworks (MOFs). The inclusion of a bromine substituent on the isophthalic acid linker offers a strategic approach to modify the electronic properties and steric interactions within the resulting porous frameworks, thereby influencing their structure, porosity, and potential applications in areas such as gas storage and catalysis.

Introduction to Brominated Isophthalic Acids in Porous Materials

Isophthalic acid and its derivatives are fundamental building blocks in the construction of porous coordination polymers and MOFs. The introduction of a bromine atom onto the aromatic ring, as in this compound and 5-bromoisophthalic acid, serves multiple purposes. The bulky bromine atom can influence the coordination geometry around the metal center and the packing of the resulting framework, leading to unique structural topologies. Furthermore, the electron-withdrawing nature of bromine can modulate the properties of the organic linker, which in turn affects the characteristics of the final material. While research specifically detailing the porous properties of this compound-based materials is limited, extensive studies on its isomer, 5-bromoisophthalic acid, and other substituted analogs provide valuable insights into the role of such functionalized linkers.

Data Presentation: Porous Properties of Materials from Substituted Isophthalic Acids

The following tables summarize key quantitative data for porous materials synthesized using 5-bromoisophthalic acid and other relevant substituted isophthalic acid derivatives. This comparative data highlights the impact of the substituent group on the resulting material's porosity.

Table 1: Porous Properties of Coordination Polymers based on 5-Bromoisophthalic Acid

Compound/Material NameMetal IonAncillary LigandBET Surface Area (m²/g)Hydrogen Sorption (wt % at 77 K, 1 atm)Reference
[Cu(bipa)(py)₂]·0.5(H₂O)Cu(II)Pyridine (py)362.1 - 584.10.84 - 1.09[1]
[Co(bipa)(py)₂]Co(II)Pyridine (py)362.1 - 584.10.84 - 1.09[1]

Note: The source provides a range for BET surface area and hydrogen sorption for a series of related structures.

Table 2: Pore Size of MOFs Derived from 5-Aminoisophthalic Acid

Compound/Material NameMetal IonPore Size (Å) (from X-ray Crystallography)Reference
[CoL(H₂O)]Co(II)7.05 - 14.67[2]
[ZnL(H₂O)]Zn(II)7.05 - 14.67[2]
[Ni(HL)₂(H₂O)₂]·2H₂ONi(II)7.05 - 14.67[2]
[CdL(H₂O)]·H₂OCd(II)7.05 - 14.67[2]

(L = 5-aminoisophthalic acid)

Experimental Protocols

Detailed methodologies for the synthesis of porous coordination polymers using brominated isophthalic acid analogs are provided below. These protocols are based on established hydrothermal and solvothermal synthesis techniques.

Protocol 1: Hydrothermal Synthesis of a Coordination Polymer with 5-Aminoisophthalic Acid

This protocol is adapted from the synthesis of cobalt and nickel-based coordination polymers.[3]

1. Materials:

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O)

  • 5-Aminoisophthalic acid (H₂aipa)

  • Auxiliary ligand (e.g., 2,2′-biimidazole)

  • Sodium hydroxide (NaOH)

  • Deionized water

2. Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine the metal(II) chloride hexahydrate (0.2 mmol), 5-aminoisophthalic acid (0.1 mmol), and the auxiliary ligand (0.1 mmol).

  • Add deionized water (10 mL) to the mixture.

  • Adjust the pH of the mixture to approximately 7.0 using a dilute NaOH solution.

  • Seal the autoclave and heat it at 160 °C for 72 hours.

  • After 72 hours, slowly cool the autoclave to room temperature.

  • Filter the resulting crystalline product, wash with deionized water and ethanol.

  • Dry the product in air.

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF-5 analog)

This is a general protocol for the solvothermal synthesis of MOFs, which can be adapted for use with brominated isophthalic acid linkers.[4]

1. Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Bromoisophthalic acid

  • N,N-Dimethylformamide (DMF)

2. Procedure:

  • Dissolve zinc nitrate hexahydrate (e.g., 6.1 mmol) and 5-bromoisophthalic acid (e.g., 2.0 mmol) in DMF (180 mL) in a suitable container.

  • Stir the mixture using a magnetic stirrer for 30 minutes to ensure homogeneity.

  • Transfer the reaction mixture into a Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 105-140 °C).

  • Maintain the temperature for a specified duration (e.g., 12-144 hours).

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Decant the solvent and wash the solid product with fresh DMF.

  • Allow the product to stand in DMF for 24 hours to exchange residual reactants.

  • Decant the DMF and dry the final product under vacuum.

Visualization of Synthesis and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships in the synthesis of porous materials using substituted isophthalic acids.

experimental_workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Mixing Mixing and Stirring Metal_Salt->Mixing Organic_Linker Organic Linker (e.g., 5-Bromoisophthalic Acid) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Hydrothermal/Solvothermal Heating (e.g., 120°C, 24h) Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Washing Washing with Solvent Cooling->Washing Drying Drying under Vacuum Washing->Drying Final_Product Porous Material (MOF/Coordination Polymer) Drying->Final_Product XRD XRD FTIR FT-IR TGA TGA BET BET Analysis Final_Product->XRD Final_Product->FTIR Final_Product->TGA Final_Product->BET

Caption: General workflow for the synthesis and characterization of porous materials.

logical_relationship cluster_components Core Components cluster_synthesis Synthesis Conditions cluster_properties Material Properties Metal_Node Metal Ion/Cluster Porous_Material Resulting Porous Material Metal_Node->Porous_Material forms Organic_Linker This compound (or analog) Organic_Linker->Porous_Material forms Temperature Temperature Temperature->Porous_Material influences Time Reaction Time Time->Porous_Material influences Solvent Solvent System Solvent->Porous_Material influences Structure Crystal Structure (1D, 2D, 3D) Porous_Material->Structure determines Porosity Porosity (Surface Area, Pore Size) Porous_Material->Porosity determines Stability Thermal/Chemical Stability Porous_Material->Stability determines

Caption: Factors influencing the properties of porous materials from brominated linkers.

References

Application Notes and Protocols for the Bromination of Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the bromination of isophthalic acid, a critical process for synthesizing key intermediates used in the development of polymers, functional chemicals, pharmaceuticals, and agricultural products. The following sections offer a comprehensive guide to various synthetic methodologies, including data on reaction conditions and yields, to aid researchers in selecting and optimizing the appropriate procedure for their specific needs.

Introduction

The bromination of isophthalic acid is a challenging electrophilic aromatic substitution reaction due to the deactivating nature of the two carboxylic acid groups on the aromatic ring.[1][2] However, this reaction is essential for the synthesis of valuable compounds such as 5-bromoisophthalic acid and 4,5-dibromoisophthalic acid.[1][3] These brominated derivatives serve as crucial building blocks in organic synthesis. This document outlines several established methods for achieving this transformation, with a focus on reaction conditions, product yields, and purification techniques.

Experimental Protocols

This section details various methods for the bromination of isophthalic acid. The choice of method will depend on the desired product (mono- or di-bromination) and the available laboratory equipment.

Method 1: Bromination using Bromine in Fuming Sulfuric Acid (Oleum)

This is a common and effective method for the synthesis of 5-bromoisophthalic acid.[1][2] The use of fuming sulfuric acid enhances the electrophilicity of bromine, facilitating the reaction.[4]

Materials:

  • Isophthalic acid

  • Fuming sulfuric acid (10-30 wt% SO₃)[1][5]

  • Bromine

  • Ice water

  • Methanol (for recrystallization, optional)[1]

  • Pressure-sealable glass tube[1][4]

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a pressure-sealable glass tube, charge isophthalic acid (e.g., 1.66 g, 10 mmol).[1]

  • Carefully add fuming sulfuric acid (e.g., 6.00 g of 10 wt% oleum).[1]

  • Add bromine (e.g., 1.6 g, 10 mmol) to the mixture.[1]

  • Seal the tube and heat the reaction mixture with stirring at a temperature between 100°C and 160°C for a period of 7 to 22 hours.[1][2] The optimal temperature and time will depend on the desired product distribution (see Table 1).

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.[1]

  • Collect the solid by filtration and wash it with cold water.[1]

  • Dry the crude product under reduced pressure.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol.[1]

Method 2: Bromination using Bromine in Concentrated Nitric Acid

This method offers an alternative to using oleum and can be performed under milder conditions for monobromination.[6]

Materials:

  • Isophthalic acid

  • Concentrated nitric acid

  • Bromine

  • Standard laboratory glassware

Procedure:

  • To a flask, add isophthalic acid (e.g., 1.66 g, 0.01 mol).[6]

  • Add an excess of bromine and concentrated nitric acid.[6]

  • Stir the mixture at 20°C. For the synthesis of 5-bromoisophthalic acid, a reaction time of 1 hour is reported to give a 55% yield.[6] For 4,5-dibromoisophthalic acid, the reaction time can be extended to 22 hours, yielding 65% of the product.[6]

  • After the reaction, the product can be isolated by dilution with water and subsequent filtration.

Method 3: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a solid, easier-to-handle brominating agent.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • N-bromosuccinimide (NBS)

  • Water/ice mixture

  • Hexane

  • Ethyl acetate (for recrystallization)

  • Round-bottomed flask

  • Oil bath and magnetic stirrer

Procedure:

  • In a 100 mL round-bottomed flask, dissolve isophthalic acid (10 g, 60 mmol) in concentrated sulfuric acid (60 mL).[7]

  • Heat the mixture to 60°C in an oil bath.[7]

  • Add N-bromosuccinimide (12.8 g, 72 mmol) in portions over 10 minutes.[7]

  • Stir the reaction mixture at 60°C overnight.[7]

  • After completion, cool the reaction to room temperature and quench by pouring it into a water/ice mixture.[7]

  • Collect the precipitate by filtration and wash with hexane (2 x 60 mL).[7]

  • Dry the solid under reduced pressure.[7]

  • Purify the crude product by recrystallization from ethyl acetate to yield 5-bromoisophthalic acid.[7]

Data Presentation

The following tables summarize the quantitative data from various reported experimental conditions for the bromination of isophthalic acid.

Table 1: Bromination of Isophthalic Acid in Fuming Sulfuric Acid [4]

Ex. No.Concentration of Fuming Sulfuric Acid (wt % SO₃)Bromine (mmol)Temperature (°C)Time (h)5-Bromoisophthalic Acid Yield (%)Isophthalic Acid Remaining (%)4,5-Dibromoisophthalic Acid Yield (%)2,5-Dibromoisophthalic Acid Yield (%)
210101102234.558.0trace--
320101102248.643.2trace--
430101102262.824.62.3--
510101502277.04.18.0--
62010150753.846.50.7--
71020150779.16.45.8trace

Table 2: Bromination of Isophthalic Acid and its Dimethyl Ester - Selected Examples [3]

Starting MaterialReaction ConditionsProduct Composition
Isophthalic acid (10 mmol)10 wt% fuming sulfuric acid, 10 mmol Bromine, 130°C, 22 hCrude product (2.41 g, 83.5% purity), 81.9% yield of 5-bromoisophthalic acid.
Dimethyl isophthalate (50 mmol)10 wt% fuming sulfuric acid, 100 mmol Bromine, 120°C, 7 h50.4% 5-bromoisophthalic acid, 19.6% isophthalic acid, 4.9% 2,5-dibromoisophthalic acid.

Purification and Further Reactions

The crude brominated isophthalic acid can be purified by recrystallization.[1][7] An alternative purification method involves the conversion of the crude acid to its dimethyl ester, followed by distillation.[1][3]

Protocol for Diesterification of Crude 5-Bromoisophthalic Acid[8]
  • To a flask containing the crude 5-bromoisophthalic acid (e.g., 110 g, 0.45 mol), add anhydrous methanol (500 mL) and concentrated sulfuric acid (10 g).[8]

  • Reflux the mixture with stirring for 6 hours.[8]

  • Cool the reaction to room temperature and slowly add it to distilled water (1 L).[8]

  • Neutralize the mixture to pH 7-8 with a 5 wt% aqueous sodium bicarbonate solution.[8]

  • Filter the resulting white precipitate and wash it with distilled water.[8]

  • Dry the solid under vacuum at 50°C for 48 hours to obtain dimethyl 5-bromoisophthalate (yield: 89%).[8]

Visualizations

The following diagrams illustrate the experimental workflow for the bromination of isophthalic acid.

experimental_workflow_oleum cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product isophthalic_acid Isophthalic Acid reaction_vessel Pressure Tube (100-160°C, 7-22h) isophthalic_acid->reaction_vessel bromine Bromine bromine->reaction_vessel oleum Fuming Sulfuric Acid oleum->reaction_vessel precipitation Precipitation in Ice Water reaction_vessel->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying washing->drying crude_product Crude Brominated Isophthalic Acid drying->crude_product experimental_workflow_nbs cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification isophthalic_acid Isophthalic Acid reaction_flask Reaction Flask (60°C, overnight) isophthalic_acid->reaction_flask nbs N-Bromosuccinimide nbs->reaction_flask h2so4 Conc. H₂SO₄ h2so4->reaction_flask quenching Quenching in Ice/Water reaction_flask->quenching filtration Filtration quenching->filtration washing Washing with Hexane filtration->washing drying Drying washing->drying recrystallization Recrystallization (Ethyl Acetate) drying->recrystallization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromoisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Oxidation of 2-Bromo-m-xylene: This method involves the oxidation of 2-bromo-m-xylene using a strong oxidizing agent like aqueous sodium dichromate under carbon dioxide pressure. This route can provide a respectable yield of this compound[1].

  • Bromination of Isophthalic Acid: This is a widely used method that involves the direct bromination of isophthalic acid. Common reagents for this electrophilic aromatic substitution include liquid bromine in fuming sulfuric acid (oleum) or N-Bromosuccinimide (NBS) in concentrated sulfuric acid[2][3]. Due to the deactivating effect of the two carboxylic acid groups, this reaction requires harsh conditions.

Q2: What are the main challenges in the synthesis of this compound via bromination of isophthalic acid?

A2: The main challenges include:

  • Low Reactivity: The carboxylic acid groups are strongly electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to electrophilic bromination and requiring harsh reaction conditions[4][5].

  • Formation of Multiple Products: The reaction can produce a mixture of isomers (e.g., 5-bromoisophthalic acid) and di-brominated byproducts (e.g., 2,5-dibromoisophthalic acid and 4,5-dibromoisophthalic acid), complicating the purification process[2][4].

  • Difficult Purification: this compound has low solubility in many common organic solvents, which makes purification by recrystallization challenging[2][4].

Q3: What is a general protocol for the bromination of isophthalic acid?

A3: A general protocol involves charging a pressure-rated glass reactor with isophthalic acid and fuming sulfuric acid. Bromine is then added, and the mixture is heated. After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.

Q4: How can the crude this compound be purified effectively?

A4: Effective purification can be achieved through a few methods:

  • Recrystallization: While challenging due to low solubility, recrystallization from lower alcohols like methanol has been shown to yield high-purity products[2][4][5].

  • Diesterification followed by Distillation: The crude acid can be converted to its dimethyl or diethyl ester. These esters are more volatile and can be purified by distillation to separate them from the esters of byproducts and unreacted starting material. The purified ester can then be hydrolyzed back to the pure acid[2][5].

  • Column Chromatography: For separating isomers, silica gel column chromatography can be employed, though it may be less practical for large-scale purifications[2][4].

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Insufficient Reaction Temperature or Time The bromination of the deactivated isophthalic acid ring requires significant energy. Ensure the reaction temperature is maintained between 100°C and 160°C. If the yield is still low, consider increasing the reaction time[2].
Inadequate Brominating Agent Strength The combination of bromine in fuming sulfuric acid is crucial. The sulfur trioxide in oleum activates the bromine, making it a more potent electrophile[4]. Ensure the concentration of sulfur trioxide is between 1-30 wt%[2].
Premature Quenching Ensure the reaction has gone to completion before quenching with ice water. Monitor the reaction progress using an appropriate analytical technique if possible.
Issue 2: Presence of Multiple Products (Isomers and Di-brominated compounds)
Potential Cause Recommended Solution
Incorrect Stoichiometry of Bromine The molar ratio of bromine to isophthalic acid is a critical parameter. A ratio between 0.5 and 1.5 is recommended. Using a large excess of bromine will favor the formation of di-brominated products[2].
High Reaction Temperature While high temperatures are necessary, excessively high temperatures can lead to less selective reactions and the formation of undesired isomers and byproducts. Maintain the temperature within the recommended range of 100-160°C[2].
Ineffective Purification A single purification step may not be sufficient. Consider a multi-step purification process, such as recrystallization followed by conversion to the diester for distillation[2][5].
Data on Reaction Conditions and Product Distribution

The following table summarizes the results from a reported experiment on the bromination of isophthalic acid in fuming sulfuric acid, illustrating the formation of multiple products.

ProductYield
5-Bromoisophthalic acid20.7%
4,5-Dibromoisophthalic acid23.5%
2,5-Dibromoisophthalic acid2.1%
Data from an experiment involving the reaction of isophthalic acid with bromine in 10 wt% fuming sulfuric acid at 150°C for 7 hours, followed by column chromatography purification[2][4].

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Oxidation of 2-Bromo-m-xylene

A detailed experimental protocol for this method involves the aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure, which has been reported to yield 58% of this compound[1].

Protocol 2: Purification via Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot methanol (near boiling point).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under reduced pressure.

This method has been shown to significantly improve purity, with one instance reporting an increase from 83.5% to 100% purity with an 80.1% recrystallization yield[5].

Experimental Workflow: Bromination and Purification

G cluster_0 Synthesis Stage cluster_1 Workup & Crude Isolation cluster_2 Purification Stage A 1. Charge Reactor Isophthalic Acid + Fuming H2SO4 B 2. Add Bromine (0.5-1.5 mol eq.) A->B C 3. Heat Reaction (100-160°C) B->C D 4. Reaction Quench (Pour into ice water) C->D E 5. Precipitate Formation D->E F 6. Filter Crude Product E->F G 7. Wash with Water F->G H 8. Dry Crude Product G->H I 9. Recrystallization (from Methanol) H->I K 10. Diesterification & Distillation H->K L Pure 2-Bromoisophthalic Acid I->L J OR K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G A Low Yield? B Check Temperature (100-160°C?) A->B Yes E Impure Product? A->E No C Check Reagents (Fuming H2SO4?) B->C Temp OK D Increase Reaction Time B->D Temp Low C->D Reagents OK I Problem Solved D->I F Check Br2 Stoichiometry (0.5-1.5 eq?) E->F Yes G Optimize Purification (Recrystallization/Distillation) F->G Stoichiometry OK H Problem Solved G->H

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge in purifying this compound and its isomers is its limited solubility in many common organic solvents.[1][2] This makes traditional recrystallization difficult and can lead to low recovery yields. Additionally, the crude product may contain impurities such as unreacted starting materials, other brominated isomers (e.g., dibromoisophthalic acids), and byproducts from the synthesis process.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Tetrahydrofuran (THF) has been successfully used for the recrystallization of this compound.[3] For bromoisophthalic acids in general, lower alcohols with 1 to 5 carbon atoms, particularly methanol, have been found to be effective for recrystallization, offering high purity and good yields.[1][2]

Q3: Are there alternative purification methods to recrystallization?

A3: Yes, an alternative method involves the diesterification of the crude this compound with a lower alcohol (C1-C5) in the presence of an acid catalyst, followed by distillation of the resulting diester.[1][4] This can effectively separate the desired product from unreacted starting materials and other dibromo byproducts.[1]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase HPLC method, similar to those used for other aromatic carboxylic acids, can be developed to separate the main compound from potential impurities.[5][6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify impurities.

Q5: My purified this compound has a yellowish tint. What could be the cause?

A5: A yellowish color in the purified product can indicate the presence of impurities. In the broader context of isophthalic acid purification, colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls have been identified.[7] The presence of residual solvents or degradation products could also contribute to discoloration.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery Yield After Recrystallization The chosen solvent has either too high or too low solvating power. The product is precipitating too quickly, trapping impurities.- Experiment with different recrystallization solvents, such as THF or methanol.[1][3]- Ensure the crude material is fully dissolved at an elevated temperature before cooling.- Allow for slow cooling to promote the formation of pure crystals.
Persistent Impurities in the Final Product The impurities have similar solubility profiles to this compound. The recrystallization process is not efficient enough.- Consider a multi-step purification approach. For example, perform an initial recrystallization followed by a second purification step like column chromatography.- If recrystallization is ineffective, explore the esterification-distillation method.[1]
Oiling Out During Recrystallization The solution is supersaturated, or the cooling rate is too fast. The solvent is not ideal for the compound.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.- Try a different solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) might be effective.
Difficulty in Forming Crystals The compound may be too soluble in the chosen solvent even at low temperatures. Presence of impurities inhibiting crystal lattice formation.- If the compound is too soluble, partially evaporate the solvent to increase the concentration.- Introduce a seed crystal to initiate crystallization.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Experimental Protocols

Recrystallization of this compound using Tetrahydrofuran (THF)

This protocol is adapted from a published procedure for the recrystallization of this compound.[3]

Materials:

  • Crude this compound (0.245 g, 1 mmol)

  • Tetrahydrofuran (THF), analytical grade (10 mL)

  • Deionized water

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • To a 10 mL THF solution in an Erlenmeyer flask, add 0.245 g (1 mmol) of crude this compound.[3]

  • Add a stir bar and begin stirring.[3]

  • Heat the solution to 50 °C while stirring and maintain for 1 hour to ensure complete dissolution.[3]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to evaporate slowly in the air at room temperature.[3]

  • After several days, colorless crystals of purified this compound will form.[3]

  • Collect the crystals by filtration and wash them with a small amount of cold deionized water.[3]

  • Air-dry the purified crystals.[3]

Diagrams

G Troubleshooting Workflow for this compound Purification start Start Purification recrystallization Recrystallization start->recrystallization assess_purity Assess Purity (e.g., HPLC) recrystallization->assess_purity pure_product Pure Product assess_purity->pure_product Purity Acceptable troubleshoot Impure Product assess_purity->troubleshoot Purity Not Acceptable low_yield Low Yield? troubleshoot->low_yield optimize_solvent Optimize Solvent/Cooling Rate low_yield->optimize_solvent Yes alternative_method Consider Alternative Method (Esterification-Distillation) low_yield->alternative_method No, Purity Issue optimize_solvent->recrystallization alternative_method->assess_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Overcoming solubility issues of 2-Bromoisophthalic acid in MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-bromoisophthalic acid during Metal-Organic Framework (MOF) synthesis.

FAQs: Handling this compound

Q1: What are the common challenges associated with using this compound as a linker in MOF synthesis?

A1: The primary challenge is its often limited solubility in common organic solvents used for MOF synthesis, such as N,N-dimethylformamide (DMF). This can lead to low reaction yields, the formation of amorphous materials instead of crystalline MOFs, or the precipitation of the unreacted linker. The electron-withdrawing nature of the bromine atom and the two carboxylic acid groups can influence its solubility and coordination behavior.

Q2: How does the bromo-substituent on the isophthalic acid backbone affect the resulting MOF properties?

A2: The bromo-substituent can introduce unique functionalities to the MOF. It can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups.[1] Additionally, the presence of the halogen atom can influence the gas sorption properties and catalytic activity of the final material.

Q3: Are there any known successful MOF syntheses using isomers of bromoisophthalic acid?

A3: Yes, for instance, 5-bromoisophthalic acid has been successfully used to synthesize a variety of coordination polymers with different dimensionalities.[2][3][4] These studies often employ solvothermal methods with solvents like DMF. While the isomer is different, the general synthetic approaches can provide a good starting point for this compound.

Troubleshooting Guide: Solubility Issues

Q4: My this compound is not dissolving in DMF at room temperature. What should I do?

A4: Gentle heating and sonication can aid dissolution. It is common for starting materials in MOF synthesis to not fully dissolve at room temperature.[5] The reaction mixture is typically heated in a sealed vessel during solvothermal synthesis, which will increase the solubility of the linker.[6]

Q5: The synthesis resulted in a white precipitate that appears to be the unreacted linker. How can I improve the reaction?

A5: This indicates that the linker did not successfully coordinate with the metal centers, likely due to poor solubility under the reaction conditions. Consider the following adjustments:

  • Increase the reaction temperature: Higher temperatures can enhance the solubility of the linker and promote the reaction kinetics.[7]

  • Use a co-solvent: Adding a solvent in which this compound has better solubility, such as tetrahydrofuran (THF) or N,N-diethylformamide (DEF), can improve the overall solubility of the reaction mixture.[7][8]

  • Adjust the pH: The deprotonation of the carboxylic acid groups is crucial for coordination. Adding a small amount of a base (e.g., triethylamine) can facilitate this, but it should be done cautiously as it can also lead to the rapid precipitation of an amorphous product.[9]

Q6: The product of my synthesis is an amorphous powder, not a crystalline MOF. What could be the cause?

A6: Amorphous products often result from rapid precipitation due to poor solubility or unfavorable reaction kinetics. To promote the growth of crystalline material, you can try:

  • Slowing down the reaction rate: This can be achieved by lowering the reaction temperature or reducing the concentration of the reactants.

  • Using a modulator: Adding a monofunctional carboxylic acid, like acetic acid, can compete with the linker for coordination to the metal center. This can slow down the formation of the framework and lead to more ordered, crystalline structures.[10]

Experimental Protocols & Data

Solvent Screening and Solubility Data
SolventCommon AbbreviationPolarity (Dielectric Constant)Notes on Potential Solubility of this compound
N,N-DimethylformamideDMF36.7The most common solvent for MOF synthesis.[5][6][7] Solubility may be limited at room temperature but often improves significantly with heating.
N,N-DiethylformamideDEF29.6Similar to DMF but with a higher boiling point. Can sometimes offer better solubility for certain linkers.[7]
Dimethyl SulfoxideDMSO46.7A highly polar aprotic solvent that can be effective for dissolving carboxylic acids. However, its high boiling point can make it difficult to remove from the final product.[7]
TetrahydrofuranTHF7.6A less polar solvent. A known recrystallization solvent for this compound, suggesting good solubility.[8] It can be used as a co-solvent to improve linker solubility.
EthanolEtOH24.5A polar protic solvent. Often used in combination with other solvents or for washing the final product.[10]
WaterH₂O80.1Used in hydrothermal synthesis. The solubility of this compound in water is likely low but will increase with the addition of a base to deprotonate the carboxylic acid groups.
Protocol: Modulated Synthesis to Improve Crystallinity

This protocol is adapted from established methods for the synthesis of Zr-based MOFs and can be modified for other metal systems.[10]

  • Reactant Preparation: In a Teflon-lined autoclave, combine the metal salt (e.g., ZrCl₄, 0.5 mmol) and this compound (0.5 mmol).

  • Solvent Addition: Add the primary solvent (e.g., 12.5 mL of DMF).

  • Modulator Addition: Introduce a modulator, such as acetic acid (1.5 mL). The amount and type of modulator may need to be optimized.

  • Solubilization: If the linker has not fully dissolved, sonicate the mixture or stir at a slightly elevated temperature before sealing the vessel.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at the desired temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).

  • Product Isolation: After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the product with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Activation: Dry the sample, often under vacuum, to remove the solvent from the pores.[6][11][12]

Visualizing Workflows and Relationships

G cluster_0 Troubleshooting Workflow for Poor Solubility A Initial Observation: Low Yield / Amorphous Product B Hypothesis: Poor Linker Solubility A->B C Strategy 1: Enhance Solubilization B->C D Strategy 2: Modify Reaction Kinetics B->D E Increase Temperature C->E F Use Co-solvent (e.g., THF) C->F G Adjust pH (add base) C->G H Add Modulator (e.g., Acetic Acid) D->H I Decrease Reactant Concentration D->I J Successful MOF Synthesis: Crystalline Product E->J F->J G->J H->J I->J G cluster_1 Key Parameters Influencing MOF Crystallinity A Synthesis Parameters B Solvent System A->B C Temperature A->C D pH / Modulator A->D E Reactant Concentration A->E F Linker Solubility B->F C->F G Reaction Kinetics C->G D->G E->G H Nucleation & Growth F->H G->H I Final MOF Quality H->I J Crystallinity I->J K Yield I->K L Phase Purity I->L

References

Optimizing reaction conditions for the synthesis of 2-Bromoisophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromoisophthalic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bromoisophthalic acid derivatives.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no brominated product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the bromination of isophthalic acid are a common issue due to the deactivating effect of the two carboxylic acid groups on the aromatic ring.[1][2][3][4] Here are several factors to investigate:

  • Insufficiently Reactive Brominating Agent: Bromine alone may not be electrophilic enough to react with the deactivated ring.[2][4]

    • Solution: The use of fuming sulfuric acid (oleum) as a solvent is highly recommended. Sulfur trioxide (SO₃) in oleum forms a complex with bromine, increasing its electrophilic character and reactivity.[2][4] Alternatively, concentrated nitric acid can be used as a solvent to achieve bromination under milder conditions.[5]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: For bromination in fuming sulfuric acid, a temperature range of 100°C to 160°C is generally effective.[1][4] Temperatures below 100°C may lead to very slow or no reaction, while exceeding 160°C can result in increased side product formation and decomposition.[6]

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Reaction times can vary from 3 to 24 hours, depending on the specific conditions.[3][4] It is advisable to monitor the reaction progress using techniques like gas chromatography (GC) or liquid chromatography (LC).[4]

Issue 2: Formation of Multiple Isomers and Di-substituted Byproducts

Question: My product mixture contains significant amounts of di-brominated products and various isomers. How can I improve the selectivity for the desired mono-bromo derivative?

Answer:

Controlling the selectivity is crucial for obtaining a pure product. The formation of isomers and di-substituted products is a common challenge.

  • Excess Bromine: Using a large excess of bromine will favor di- and poly-bromination.

    • Solution: The molar ratio of bromine to the isophthalic acid derivative should be carefully controlled. A molar ratio of 0.5 to 1.5 is recommended for mono-bromination.[1]

  • High Concentration of Fuming Sulfuric Acid: The concentration of sulfur trioxide (SO₃) in the fuming sulfuric acid influences the product distribution.

    • Solution: Lower concentrations of SO₃ (1-30 wt.%) in fuming sulfuric acid are suitable for the synthesis of mono-bromo derivatives, while higher concentrations favor the formation of di-bromo products.[3]

  • High Reaction Temperature and Long Reaction Time: More forcing conditions can lead to over-bromination.

    • Solution: To favor mono-bromination, it is generally better to use lower temperatures and shorter reaction times within the effective range. For instance, reacting at 110°C can yield a higher proportion of mono-brominated product compared to 150°C.[2]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the crude product. What are effective purification methods for bromoisophthalic acid derivatives?

Answer:

Due to its low solubility in many common organic solvents, purifying bromoisophthalic acid can be challenging.[1]

  • Recrystallization:

    • Solution: Recrystallization from lower alcohols, such as methanol, has been shown to be effective.[1] Another option for purification is recrystallization from ethyl acetate.[7]

  • Diesterification Followed by Distillation:

    • Solution: A highly effective method involves converting the crude acid mixture into their corresponding diesters by reacting with a lower alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The resulting esters of the mono-bromo, di-bromo, and unreacted starting material have different boiling points and can be separated by distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the bromination of isophthalic acid?

A1: Fuming sulfuric acid (oleum) is the most effective and commonly used solvent. The sulfur trioxide in oleum activates the bromine, making it a more potent electrophile capable of reacting with the deactivated aromatic ring.[1][2][4] Concentrated nitric acid has also been reported as a viable solvent.[5]

Q2: What are the key reaction parameters to control for selective mono-bromination?

A2: To achieve high selectivity for mono-bromination, you should carefully control the following parameters:

  • Molar Ratio of Bromine: Use a bromine to isophthalic acid molar ratio of approximately 1:1.[1]

  • Concentration of Fuming Sulfuric Acid: Employ a lower concentration of sulfur trioxide (1-30 wt.%).[3]

  • Reaction Temperature: Maintain the temperature between 100°C and 130°C.[2][5]

  • Reaction Time: Monitor the reaction to stop it once the desired conversion is achieved, typically within 7 to 22 hours.[2][3]

Q3: Can I use N-Bromosuccinimide (NBS) as a brominating agent?

A3: Yes, N-Bromosuccinimide (NBS) can be used as a brominating agent in the presence of concentrated sulfuric acid. One reported method involves adding NBS in batches to a solution of isophthalic acid in concentrated sulfuric acid at 60°C and stirring overnight.[7]

Q4: How can I effectively remove the catalyst and unreacted reagents after the reaction?

A4: After the reaction is complete, the reaction mixture is typically poured into a large excess of ice water. This precipitates the crude product, which can then be collected by filtration. The solid is then washed with cold water to remove any remaining acid and salts.[1][3]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Fuming Sulfuric Acid

ExampleFuming Sulfuric Acid Conc. (wt% SO₃)Bromine (mmol)Temperature (°C)Time (h)5-Bromoisophthalic Acid Yield (%)Isophthalic Acid Remaining (%)4,5-Dibromoisophthalic Acid Yield (%)2,5-Dibromoisophthalic Acid Yield (%)
110101102234.558.0trace--
220101102248.643.2trace--
330101102262.824.62.3--
410101502277.04.18.0--
52010150753.846.50.7--
61020150779.16.45.8trace

Data adapted from patent literature.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisophthalic Acid using Bromine in Fuming Sulfuric Acid

  • Charging the Reactor: In a 50 ml pressure-sealable glass tube, charge 1.66 g (10 mmol) of isophthalic acid, 6.00 g of 30 wt% fuming sulfuric acid, and 1.6 g (10 mmol) of bromine.[2]

  • Reaction: Stir the mixture at 150°C for 7 hours.[2]

  • Work-up: After the reaction, cool the contents to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.[2]

  • Isolation: Filter the resulting solid, wash it with cold water, and dry it under reduced pressure to obtain the crude product.[2]

  • Purification (optional): The crude product can be purified by recrystallization from methanol.[1][3]

Protocol 2: Synthesis of 5-Bromoisophthalic Acid using NBS in Concentrated Sulfuric Acid

  • Dissolution: In a 100 mL round-bottomed flask, add 10 g (60 mmol) of isophthalic acid to 60 mL of 98% concentrated sulfuric acid and stir until completely dissolved.[7]

  • Addition of NBS: In an oil bath at 60°C, add 12.8 g (72 mmol) of N-bromosuccinimide (NBS) in batches over a period of 10 minutes.[7]

  • Reaction: Stir the reaction mixture at 60°C overnight.[7]

  • Quenching and Isolation: After cooling to room temperature, quench the reaction by adding the mixture to an ice/water mixture. Collect the precipitate by filtration.[7]

  • Washing and Drying: Wash the solid with hexane (2 x 60 mL) and dry it in an oven under reduced pressure.[7]

  • Purification: Purify the crude product by recrystallization from ethyl acetate to yield pure 5-bromoisophthalic acid.[7]

Visualizations

Troubleshooting_Workflow start Start: Low Yield of This compound q1 Is the reaction temperature within 100-160°C? start->q1 a1_no Adjust Temperature to 100-160°C q1->a1_no No q2 Are you using fuming sulfuric acid? q1->q2 Yes a1_yes Adjust Brominating Agent Reactivity end Improved Yield a1_no->end a2_yes Check Reaction Time (3-24h) & Monitor q2->a2_yes Yes a2_no Use Fuming Sulfuric Acid or Conc. Nitric Acid q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low product yield.

Selectivity_Optimization start Start: Poor Selectivity (Isomers/Di-substitution) q1 Is the Bromine:Substrate molar ratio > 1.5? start->q1 a1_yes Reduce Bromine Molar Ratio to 0.5-1.5 q1->a1_yes Yes q2 Is the Fuming H₂SO₄ concentration high? q1->q2 No end Improved Selectivity a1_yes->end a2_yes Use Lower SO₃ Conc. (1-30 wt.%) q2->a2_yes Yes q3 Are the reaction temp. and time high? q2->q3 No a2_yes->end a3_yes Reduce Temperature and/or Reaction Time q3->a3_yes Yes q3->end No a3_yes->end

Caption: Optimization of reaction selectivity.

Purification_Strategy start Start: Difficulty in Purification q1 Is direct recrystallization of the crude acid effective? start->q1 a1_yes Use Recrystallization (e.g., from Methanol) q1->a1_yes Yes a1_no Proceed to Diesterification q1->a1_no No end Pure Product a1_yes->end step2 Diesterify with Alcohol (e.g., Methanol) and Acid Catalyst a1_no->step2 step3 Separate Esters by Distillation step2->step3 step3->end

Caption: Product purification workflow.

References

Side reactions to avoid during the bromination of isophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of isophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding this challenging electrophilic aromatic substitution reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of isophthalic acid and provides systematic approaches to resolve them.

Issue 1: Low Conversion of Isophthalic Acid

Question: My bromination of isophthalic acid is resulting in a low yield of the desired brominated product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the bromination of isophthalic acid is a frequent challenge due to the deactivating nature of the two carboxylic acid groups on the aromatic ring.[1][2][3] Here are the primary factors to investigate:

  • Insufficiently Activating Conditions: The electron-withdrawing carboxyl groups strongly deactivate the benzene ring, making it less susceptible to electrophilic attack.[1] Standard bromination conditions are often ineffective.

    • Troubleshooting Steps:

      • Increase Acid Strength: The use of fuming sulfuric acid (oleum) is often necessary to enhance the electrophilicity of bromine.[1][2][3] The concentration of sulfur trioxide (SO₃) in the oleum is a critical parameter; higher concentrations can increase reactivity.[1]

      • Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Reactions are often conducted at temperatures ranging from 100°C to 160°C.[3]

      • Prolong Reaction Time: Due to the slow nature of the reaction, extending the reaction time (from several hours to overnight) can lead to higher conversion.[3][4]

      • Alternative Activating Systems: Consider using alternative reaction media that can generate a more potent brominating agent. For instance, bromine in concentrated nitric acid has been shown to be an effective system for brominating deactivated aromatic compounds.[5][6][7]

  • Inadequate Brominating Agent Concentration: The molar ratio of bromine to isophthalic acid is crucial.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: For mono-bromination, a molar ratio of bromine to isophthalic acid of 0.5 to 1.5 is often recommended.[3] Ensure accurate measurement and addition of bromine.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: My reaction is producing a mixture of bromoisophthalic acid isomers (e.g., 4-bromo-, 5-bromo-, and di-bromo derivatives). How can I control the regioselectivity to favor a specific isomer?

Answer:

Controlling the position of bromination on the isophthalic acid ring is a significant challenge. The two meta-directing carboxyl groups influence the substitution pattern. The primary substitution products are typically at the 4-, 5-, and 2-positions, with the 5-position being sterically most accessible and electronically least deactivated.

  • Factors Influencing Regioselectivity:

    • Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically more stable products, but may also decrease selectivity.

    • Catalyst/Solvent System: The choice of acid and its concentration can influence the regiochemical outcome. Fuming sulfuric acid is commonly used, and the SO₃ concentration can affect the product distribution.[1][3]

    • Steric Hindrance: The positions ortho to the carboxyl groups (2- and 6-) are sterically hindered, making substitution at these sites less favorable.

  • Troubleshooting Steps:

    • Optimize Oleum Concentration: For the synthesis of 5-bromoisophthalic acid, carefully controlling the concentration of SO₃ in fuming sulfuric acid is critical. Lower concentrations (1-30 wt%) are generally preferred for mono-bromination.[3]

    • Precise Temperature Control: Maintain a consistent and optimized reaction temperature. Gradual heating and careful monitoring can help in achieving better selectivity.

    • Use of Esters: In some cases, converting the isophthalic acid to its diester (e.g., dimethyl isophthalate) prior to bromination can alter the directing effects and steric environment, potentially leading to different isomeric ratios.

Logical Flow for Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of Isomers) check_temp Is the reaction temperature precisely controlled? start->check_temp adjust_temp Implement precise temperature control and optimization. check_temp->adjust_temp No check_oleum Is the concentration of SO3 in oleum optimized? check_temp->check_oleum Yes adjust_temp->check_oleum adjust_oleum Adjust SO3 concentration. Lower concentration for mono-bromination. check_oleum->adjust_oleum No consider_ester Consider using dimethyl isophthalate as starting material. check_oleum->consider_ester Yes adjust_oleum->consider_ester outcome Improved Regioselectivity consider_ester->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Formation of Over-brominated Byproducts

Question: I am observing significant amounts of di- and even tri-brominated isophthalic acid in my product mixture. How can I minimize this over-bromination?

Answer:

Over-bromination is a common side reaction, especially when forcing conditions are used to achieve a reasonable conversion of the starting material.

  • Primary Causes of Over-bromination:

    • Excess Bromine: Using a significant excess of the brominating agent will naturally lead to multiple substitutions.

    • High Reaction Temperature and Long Reaction Times: These conditions, while increasing the initial conversion, also promote further bromination of the mono-brominated product.

    • High SO₃ Concentration in Oleum: A higher concentration of sulfur trioxide increases the reactivity of the system, which can favor multiple substitutions.

  • Troubleshooting Steps:

    • Control Bromine Stoichiometry: Carefully control the molar ratio of bromine to isophthalic acid. For mono-bromination, use a ratio close to 1:1 or slightly less.[3]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like HPLC or TLC. Stop the reaction once the desired mono-brominated product is maximized and before significant amounts of di-brominated products are formed.

    • Adjust Oleum Concentration: Use a lower concentration of fuming sulfuric acid to moderate the reactivity.[3]

    • Gradual Addition of Bromine: Adding the bromine slowly over a period of time can help to maintain a low instantaneous concentration, thus disfavoring multiple substitutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of isophthalic acid?

A1: The primary side products arise from incomplete reaction and over-bromination. The most commonly reported byproducts are:

  • Unreacted Isophthalic Acid

  • Dibromoisophthalic acids: The main isomers are 4,5-dibromoisophthalic acid and 2,5-dibromoisophthalic acid.[2][8]

  • Other brominated isomers: Depending on the reaction conditions, other mono- and di-brominated isomers can also be formed.

Q2: What is the role of fuming sulfuric acid (oleum) in this reaction?

A2: Fuming sulfuric acid serves two primary roles:

  • Solvent: It is a strong acid solvent that can protonate the carboxylic acid groups, further deactivating the ring, but it is necessary to dissolve the starting material.

  • Catalyst/Activator: The sulfur trioxide (SO₃) in oleum is a powerful Lewis acid that polarizes the Br-Br bond, creating a more potent electrophilic brominating species (Br⁺ character). This is crucial for the electrophilic attack on the deactivated aromatic ring to occur at a reasonable rate.[2][3]

Reaction Pathway for Bromination of Isophthalic Acid

G isophthalic Isophthalic Acid sigma_complex Sigma Complex (Arenium Ion) isophthalic->sigma_complex br2 Br2 activated_br Activated Bromine (Br-Brδ+...SO3δ-) br2->activated_br oleum Fuming Sulfuric Acid (H2SO4/SO3) oleum->activated_br activated_br->sigma_complex monobromo 5-Bromoisophthalic Acid (Major Product) sigma_complex->monobromo Deprotonation dibromo Dibromoisophthalic Acids (4,5- and 2,5-isomers) monobromo->dibromo Further Bromination (Side Reaction)

Caption: General reaction pathway for the bromination of isophthalic acid.

Q3: Are there any alternative, milder methods for the bromination of isophthalic acid?

A3: Due to the deactivated nature of the substrate, mild conditions are generally not effective. However, some alternatives to the harsh oleum conditions have been explored:

  • Bromine in Concentrated Nitric Acid: This system has been reported to effectively brominate isophthalic acid at room temperature to yield 5-bromoisophthalic acid.[5][7] Longer reaction times can lead to the formation of 4,5-dibromoisophthalic acid.[5]

  • N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid: The use of NBS as the bromine source in concentrated sulfuric acid has been documented for the synthesis of 5-bromoisophthalic acid.[4]

Q4: How can I purify the desired bromoisophthalic acid from the reaction mixture?

A4: Purification can be challenging due to the similar properties of the starting material and the various brominated products. Common purification strategies include:

  • Recrystallization: This is a common method for purifying the crude product. Solvents such as ethyl acetate have been used.[4]

  • Esterification followed by Distillation: The crude mixture of acids can be converted to their corresponding methyl or ethyl esters. These esters are often more volatile and can be separated by fractional distillation under reduced pressure.[3] The purified esters can then be hydrolyzed back to the carboxylic acids if needed.

  • Column Chromatography: For small-scale purifications, silica gel column chromatography can be employed to separate the different isomers.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisophthalic Acid using Bromine in Fuming Sulfuric Acid

This protocol is adapted from literature procedures for the selective mono-bromination of isophthalic acid.[3]

  • Reaction Setup: In a pressure-sealable glass tube, charge isophthalic acid (e.g., 10 mmol, 1.66 g) and 10 wt% fuming sulfuric acid (e.g., 6.00 g).

  • Addition of Bromine: Carefully add bromine (e.g., 10 mmol, 1.6 g) to the mixture.

  • Reaction: Seal the tube and heat the mixture with stirring at 130°C for 22 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water. A solid precipitate will form.

  • Isolation: Collect the solid by filtration, wash it with cold water, and dry it under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by esterification followed by distillation.

Quantitative Data from a Representative Experiment: [8]

CompoundYield (%)
5-Bromoisophthalic Acid50.4
Isophthalic Acid (unreacted)19.6
2,5-Dibromoisophthalic Acid4.9

Protocol 2: Synthesis of 5-Bromoisophthalic Acid using N-Bromosuccinimide (NBS)

This protocol provides an alternative to using elemental bromine.[4]

  • Dissolution: In a round-bottomed flask, dissolve isophthalic acid (e.g., 60 mmol, 10 g) in concentrated sulfuric acid (98%, e.g., 60 mL) with stirring.

  • Addition of NBS: In an oil bath at 60°C, add N-bromosuccinimide (e.g., 72 mmol, 12.8 g) in portions over 10 minutes.

  • Reaction: Stir the reaction mixture at 60°C overnight.

  • Quenching: After cooling to room temperature, quench the reaction by pouring it into an ice/water mixture.

  • Isolation: Collect the precipitate by filtration and wash it with hexane.

  • Purification: Dry the solid under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate.

References

Technical Support Center: Controlling Polymorphism in 2-Bromoisophthalic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromoisophthalic acid coordination polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and understand polymorphism in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in coordination polymers and why is it important to control?

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For coordination polymers, different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, color, and catalytic activity. In the context of drug development, controlling polymorphism is critical as different forms of a drug can have varying bioavailability and therapeutic effects.

Q2: What are the primary factors that influence polymorphism in the synthesis of this compound coordination polymers?

Several experimental parameters can significantly influence the resulting polymorph. The most critical factors include:

  • Solvent System: The polarity, viscosity, and coordinating ability of the solvent can direct the formation of different crystal structures.[1][2]

  • Temperature: Reaction temperature affects the kinetics and thermodynamics of crystal growth, often leading to different polymorphs.[3]

  • pH of the Reaction Mixture: The pH can alter the deprotonation state of the this compound and influence the coordination environment of the metal center.[4]

  • Molar Ratio of Reactants: The stoichiometry of the metal salt, this compound, and any co-ligands can determine the final structure.

  • Nature of the Co-ligand: The size, shape, and flexibility of ancillary ligands play a crucial role in tuning the dimensionality and structure of the resulting coordination polymer.[5][6][7]

Troubleshooting Guides

Issue 1: Obtaining a mixture of polymorphs or an unexpected polymorph.

If your synthesis yields a mixture of crystalline forms or a polymorph different from the one desired, consider the following troubleshooting steps.

Troubleshooting Workflow: Polymorph Control

G start Problem: Undesired Polymorph or Mixture solvent Step 1: Modify Solvent System start->solvent temperature Step 2: Adjust Reaction Temperature solvent->temperature If mixture persists ph Step 3: Control pH temperature->ph If mixture persists ratio Step 4: Vary Molar Ratios ph->ratio If mixture persists coligand Step 5: Screen Co-ligands ratio->coligand If mixture persists end Desired Polymorph Isolated coligand->end Upon successful isolation

Caption: A stepwise troubleshooting guide for isolating a desired polymorph.

Detailed Steps:

  • Modify the Solvent System: The choice of solvent is a powerful tool for directing the formation of a specific polymorph.[1] Experiment with solvents of varying polarity. For instance, switching from a polar protic solvent like ethanol to a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to different crystal packing.[2] Consider using solvent mixtures to fine-tune the properties of the crystallization medium.

  • Adjust the Reaction Temperature: Temperature can influence whether a kinetically or thermodynamically favored product is formed.[3]

    • Lower temperatures often favor the kinetic product, which may be a different polymorph than the one formed at higher temperatures.

    • Higher temperatures tend to yield the thermodynamic product, which is typically the most stable polymorph.

  • Control the pH: The deprotonation state of the carboxylic acid groups on this compound is pH-dependent. Adjusting the pH can alter the coordination modes of the ligand and lead to different structures.[4] The use of buffers or the slow addition of a base can provide more precise control.

  • Vary Molar Ratios: Systematically vary the molar ratio of the metal salt to this compound. An excess of either component can favor the formation of a particular structure.

  • Screen Co-ligands: The introduction of different neutral N-donor co-ligands (e.g., pyridine, 4,4'-bipyridine) can dramatically alter the final structure, often leading to changes in dimensionality (e.g., from a 1D chain to a 2D layer).[5][6][7][8]

Issue 2: Poor crystal quality or amorphous product.

If you are obtaining poor quality crystals or an amorphous precipitate, the following adjustments to your experimental protocol may be beneficial.

Logical Relationship: Factors Influencing Crystal Quality

G outcome Poor Crystal Quality/ Amorphous Product concentration High Reactant Concentration outcome->concentration cooling Rapid Cooling outcome->cooling agitation Vigorous Agitation outcome->agitation solution1 Decrease Concentration concentration->solution1 solution2 Slow Cooling/ Solvent Evaporation cooling->solution2 solution3 Static Conditions agitation->solution3

Caption: Key factors contributing to poor crystal quality and their solutions.

Detailed Steps:

  • Decrease Reactant Concentration: High concentrations can lead to rapid precipitation, resulting in amorphous material or very small crystals. Lowering the concentration of your metal salt and ligand can slow down the nucleation and growth process.

  • Employ Slow Cooling or Solvent Evaporation: Instead of rapid cooling, allow the reaction mixture to cool to room temperature slowly over several hours or days. Alternatively, slow evaporation of the solvent at a constant temperature can promote the growth of larger, higher-quality crystals.

  • Utilize Solvent Diffusion/Layering: Create a layered system where a solution of the ligand is carefully layered on top of a solution of the metal salt (or vice-versa). Diffusion at the interface will lead to slow crystal growth.

Data Presentation

Table 1: Influence of Synthesis Parameters on Polymorphism (Hypothetical Data for a Cu(II) System)

ParameterCondition AResult ACondition BResult B
Solvent EthanolPolymorph I (1D Chain)DMFPolymorph II (2D Layer)
Temperature 25 °CPolymorph I100 °CPolymorph II
pH 4Polymorph I6Polymorph III (3D Framework)
Co-ligand NonePolymorph IPyridinePolymorph IV (1D Chain with co-ligand)[5]
Molar Ratio (Metal:Ligand) 1:1Polymorph I1:2Polymorph II

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound Coordination Polymer

This protocol provides a general starting point for the synthesis. The parameters can be varied as described in the troubleshooting section to target different polymorphs.

Experimental Workflow: Solvothermal Synthesis

G start Start reagents Combine Metal Salt, This compound, & Co-ligand in Solvent start->reagents seal Seal in a Teflon-lined Autoclave reagents->seal heat Heat at a Controlled Temperature seal->heat cool Slowly Cool to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter dry Dry the Product filter->dry characterize Characterize (PXRD, SC-XRD, etc.) dry->characterize end End characterize->end

References

Preventing the decomposition of 2-Bromoisophthalic acid during high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromoisophthalic Acid

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of this compound in high-temperature reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound at elevated temperatures.

Issue 1: My this compound appears to be decomposing during my high-temperature reaction, leading to low yields and impure products. How can I prevent this?

Possible Cause: High temperatures can induce thermal decomposition of this compound, primarily through decarboxylation (loss of CO₂) and potentially dehydrobromination. The exact decomposition temperature of this compound is not widely reported, but isophthalic acid itself is known to undergo decarboxylation at temperatures around 350°C. The presence of the bromine atom can influence this stability.

Solutions:

  • Optimize Reaction Temperature:

    • Conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Perform small-scale experiments at various temperatures to determine the optimal balance between reaction speed and compound stability.

  • Protect the Carboxylic Acid Groups:

    • Convert the carboxylic acid groups to esters, which are generally more stable at high temperatures. Methyl or ethyl esters are common choices. This can be achieved through Fischer esterification.

    • The ester protecting groups can be removed after the high-temperature step via hydrolysis to regenerate the carboxylic acid.

  • Minimize Reaction Time:

    • Prolonged exposure to high temperatures increases the likelihood of decomposition. Aim for the shortest reaction time necessary for completion.

    • Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessary heating.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be exacerbated at high temperatures.

Experimental Protocol: Esterification of this compound for Enhanced Thermal Stability

This protocol describes the conversion of this compound to its dimethyl ester to protect the carboxylic acid groups during a subsequent high-temperature reaction.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Autoclave or sealed reaction vessel

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a pressure-sealable glass tube or an autoclave, combine 10 mmol of this compound with 400 mmol of anhydrous methanol.

  • Carefully add 3 mol% of concentrated sulfuric acid to the mixture.

  • Seal the vessel and heat the mixture to 120°C with stirring for 12-24 hours.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dimethyl 2-bromoisophthalate.

  • The product can be further purified by vacuum distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely decomposition pathway for this compound at high temperatures?

A1: The primary decomposition pathway for aromatic carboxylic acids at high temperatures is decarboxylation, where a carboxyl group is lost as carbon dioxide (CO₂). For this compound, this could result in the formation of bromobenzoic acid isomers or bromobenzene if both carboxyl groups are lost.

Q2: Are there any catalysts that can help prevent the decomposition of this compound?

A2: While some catalysts are known to promote decarboxylation, specific catalysts for preventing the decomposition of this compound are not well-documented in publicly available literature. It is generally more reliable to control reaction conditions or use protecting groups to enhance stability.

Q3: How does the choice of solvent affect the thermal stability of this compound?

A3: The solvent can influence thermal stability. Polar aprotic solvents are generally good choices for many organic reactions. However, for very high-temperature reactions, high-boiling point solvents like diphenyl ether or Dowtherm A may be necessary. It is crucial to ensure that the solvent itself is stable at the reaction temperature and does not promote decomposition of the solute. The effect of solvent polarity on the stability of similar compounds has been noted, where changes in polarity can affect the overall stability of the drug-solvent system.[2]

Q4: How can I remove the ester protecting groups after my high-temperature reaction?

A4: Ester groups can be removed by hydrolysis under acidic or basic conditions. For example, heating the ester with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH or KOH) will hydrolyze the ester back to the carboxylic acid. The choice between acidic or basic hydrolysis will depend on the stability of the rest of your molecule to these conditions.

Data Summary

The following table summarizes relevant thermal and reaction data for isophthalic acid and its derivatives to provide a reference for experimental design.

CompoundPropertyValueNotes
Isophthalic AcidMelting Point341-343 °C[3]
SublimationSublimes at 345°C[3]
DecarboxylationOccurs around 350°C in water[4]
5-Bromoisophthalic AcidMelting Point276-287 °C[5]
Dimethyl 5-bromoisophthalateBoiling Point159°C / 4.8 mmHg[1]
Esterification of Isophthalic AcidReaction Temperature120°CUsing methanol and H₂SO₄ in an autoclave.[1]
Bromination of Isophthalic AcidReaction Temperature100-160°CUsing bromine in fuming sulfuric acid.[1]

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound Decomposition

Decomposition_Troubleshooting start Problem: Decomposition of This compound q1 Is the reaction temperature as low as possible? start->q1 sol1 Action: Optimize temperature through small-scale trials. q1->sol1 No q2 Are carboxylic acid groups protected? q1->q2 Yes sol1->q2 sol2 Action: Protect as esters (e.g., dimethyl ester). q2->sol2 No q3 Is the reaction time minimized? q2->q3 Yes sol2->q3 sol3 Action: Monitor reaction closely and stop when complete. q3->sol3 No end_node Resolution: Improved stability and reaction outcome. q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for thermal decomposition.

Diagram 2: Protective Group Strategy for this compound

Protective_Group_Strategy substrate This compound protection Esterification (MeOH, H₂SO₄, 120°C) substrate->protection protected_substrate Dimethyl 2-bromoisophthalate (Thermally Stable) protection->protected_substrate high_temp_reaction High-Temperature Reaction protected_substrate->high_temp_reaction product_ester Product Ester high_temp_reaction->product_ester deprotection Hydrolysis (Acid or Base) product_ester->deprotection final_product Final Product with Carboxylic Acids deprotection->final_product

Caption: Ester protection strategy for high-temperature reactions.

References

Technical Support Center: Enhancing the Porosity of MOFs Derived from 2-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 2-bromoisophthalic acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and enhancing the porosity of your materials.

Frequently Asked Questions (FAQs)

Q1: My as-synthesized MOF from this compound shows low porosity. What are the common reasons for this?

A1: Low porosity in as-synthesized MOFs is a common issue and can be attributed to several factors:

  • Pore-filling solvent molecules: The solvent used during synthesis (e.g., DMF, DEF) often remains trapped within the pores, leading to a low accessible surface area.

  • Framework collapse: The removal of guest solvent molecules upon activation can sometimes lead to the collapse of the framework structure, especially if the framework is not robust.

  • Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal structure can significantly reduce the accessible pore volume. The bulky bromo-substituent on the isophthalic acid linker can sometimes influence the degree of interpenetration.

  • Amorphous impurities: The presence of amorphous byproducts or unreacted starting materials can block the pores of the crystalline MOF.

Q2: What are the primary strategies to enhance the porosity of my this compound-based MOF?

A2: The two main strategies are:

  • Post-Synthetic Modification (PSM): This involves chemically modifying the organic linker or metal nodes after the MOF has been synthesized. For MOFs from this compound, the bromine atom can serve as a functional handle for cross-coupling reactions to introduce bulkier groups, which can act as "pore-expanders" or prevent interpenetration.

  • Activation Procedures: This refers to the process of removing guest solvent molecules from the pores to make them accessible. The choice of activation method is critical to prevent framework collapse and maximize porosity. Common techniques include solvent exchange and supercritical CO2 drying.[1]

Q3: Can the bromine atom on the this compound linker be used for post-synthetic modification?

A3: Yes, the bromine atom is an excellent functional group for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of functional groups that can alter the porosity, surface chemistry, and functionality of the MOF.

Q4: How do I choose the right activation procedure for my MOF?

A4: The optimal activation procedure depends on the stability of your MOF.

  • For robust frameworks: Simple heating under vacuum may be sufficient to remove the solvent.

  • For less stable frameworks: A solvent exchange procedure is recommended. This involves soaking the as-synthesized MOF in a series of solvents with progressively lower boiling points and surface tensions. This gradual exchange minimizes the capillary forces that can cause framework collapse during solvent removal.

  • For highly sensitive frameworks: Supercritical CO2 drying is the gentlest method. After solvent exchange with a liquid that is miscible with liquid CO2 (e.g., ethanol or acetone), the sample is placed in a supercritical fluid extractor where the solvent is replaced with supercritical CO2, which is then vented as a gas, avoiding the liquid-gas phase transition that causes pore collapse.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low BET surface area after synthesis 1. Incomplete solvent removal. 2. Framework collapse during activation. 3. Formation of a dense, non-porous phase.1. Optimize the activation protocol (see Experimental Protocols section). 2. Use a gentler activation method like solvent exchange followed by supercritical CO2 drying. 3. Re-evaluate the synthesis conditions (solvent, temperature, reaction time) to favor the formation of the desired porous phase.
Loss of crystallinity after activation 1. The framework is not stable to the activation conditions. 2. The solvent exchange was not performed correctly.1. Use a lower activation temperature or a gentler method (supercritical CO2 drying). 2. Ensure complete solvent exchange with a low surface tension solvent before applying vacuum.
Incomplete post-synthetic modification reaction 1. Poor diffusion of reagents into the MOF pores. 2. Inactive catalyst or unfavorable reaction conditions. 3. Steric hindrance from the MOF framework.1. Use smaller, more mobile reagents if possible. 2. Increase the reaction time and/or temperature (while monitoring framework stability). 3. Ensure the catalyst is active and soluble in the reaction solvent. 4. Consider using a MOF with a more open topology if steric hindrance is a major issue.
Amorphous product obtained from synthesis 1. Reaction temperature is too high or too low. 2. Incorrect solvent system. 3. Reactant concentrations are too high, leading to rapid precipitation.1. Screen a range of synthesis temperatures. 2. Experiment with different solvent mixtures (e.g., DMF/ethanol/water). 3. Decrease the concentration of the metal salt and linker.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound (Hypothetical Example based on similar systems)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, colorless crystals should be observed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • The as-synthesized material can then be activated to enhance its porosity.

Protocol 2: Post-Synthetic Suzuki Coupling on a this compound-based MOF

Materials:

  • As-synthesized this compound MOF (e.g., from Protocol 1)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Activate the as-synthesized MOF by exchanging the solvent with anhydrous 1,4-dioxane.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the activated MOF (100 mg), phenylboronic acid (3 equivalents per bromo-linker), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (5 equivalents per bromo-linker).

  • Add 10 mL of anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture at 80 °C for 48 hours with stirring.

  • After cooling, filter the solid product and wash thoroughly with 1,4-dioxane, water, and ethanol to remove unreacted reagents and byproducts.

  • Dry the modified MOF under vacuum.

Protocol 3: Activation of MOFs by Solvent Exchange and Supercritical CO₂ Drying

Procedure:

  • After synthesis and initial washing, immerse the MOF crystals in a volatile solvent with low surface tension, such as chloroform or acetone (3 x 10 mL over 24 hours).

  • For supercritical CO₂ drying, further exchange the solvent with absolute ethanol (3 x 10 mL over 24 hours).

  • Place the ethanol-soaked sample in a supercritical point dryer.

  • Purge the chamber with liquid CO₂ to replace the ethanol.

  • Increase the temperature and pressure above the critical point of CO₂ (31.1 °C and 73.8 bar).

  • Slowly vent the supercritical CO₂ to bring the chamber back to ambient pressure, leaving a dry, highly porous MOF.

Quantitative Data Summary

The following table presents hypothetical data based on typical results observed for similar MOF systems to illustrate the expected changes in porosity upon modification and activation.

Material Activation Method BET Surface Area (m²/g) Pore Volume (cm³/g) Reference
As-synthesized Zn-(2-bromo-isophthalate)None~50~0.02Hypothetical
Activated Zn-(2-bromo-isophthalate)Heating under vacuum500 - 8000.25 - 0.40Hypothetical
Activated Zn-(2-bromo-isophthalate)Solvent exchange & supercritical CO₂ drying800 - 12000.40 - 0.60Hypothetical
Post-synthetically modified Zn-(phenyl-isophthalate)Solvent exchange & supercritical CO₂ drying1000 - 15000.50 - 0.75Hypothetical

Visualizations

Experimental Workflow for Porosity Enhancement

experimental_workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification synthesis Solvothermal Synthesis (this compound + Metal Salt) as_synthesized As-Synthesized MOF (Solvent-filled pores) synthesis->as_synthesized solvent_exchange Solvent Exchange as_synthesized->solvent_exchange Gentle guest removal activated_mof Activated MOF (High Porosity) as_synthesized->activated_mof Direct heating (for robust MOFs) supercritical_drying Supercritical CO2 Drying solvent_exchange->supercritical_drying For sensitive MOFs supercritical_drying->activated_mof psm_reaction Suzuki Coupling (e.g., with Phenylboronic Acid) activated_mof->psm_reaction Modification of porous structure modified_mof Modified MOF psm_reaction->modified_mof psm_activation Activation modified_mof->psm_activation final_mof Functionalized Porous MOF psm_activation->final_mof

Caption: Workflow for enhancing the porosity of this compound derived MOFs.

Logical Relationship for Troubleshooting Low Porosity

troubleshooting_porosity start Low Porosity Observed check_activation Was the MOF activated? start->check_activation yes_activation Yes check_activation->yes_activation no_activation No check_activation->no_activation check_crystallinity Is the activated MOF crystalline? (Check PXRD) yes_activation->check_crystallinity perform_activation Perform Activation Protocol no_activation->perform_activation high_porosity High Porosity Achieved perform_activation->high_porosity yes_crystalline Yes check_crystallinity->yes_crystalline no_crystalline No (Framework Collapse) check_crystallinity->no_crystalline check_synthesis Review Synthesis Protocol (Purity, Interpenetration) yes_crystalline->check_synthesis gentler_activation Use Gentler Activation (Solvent Exchange / scCO2) no_crystalline->gentler_activation gentler_activation->high_porosity check_synthesis->high_porosity

References

Technical Support Center: Synthesis of Monosubstituted Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of monosubstituted bromoisophthalic acid. This guide addresses common experimental challenges and frequently asked questions to facilitate a smoother and more efficient synthesis process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of monosubstituted bromoisophthalic acid in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the desired monosubstituted bromoisophthalic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields are a common issue in the bromination of isophthalic acid due to the deactivating nature of the two carboxylic acid groups. Here are several factors to investigate:

    • Insufficiently Strong Reaction Conditions: The electron-withdrawing carboxylic acid groups make the aromatic ring less reactive towards electrophilic substitution. Ensure you are using a sufficiently strong brominating system, such as bromine in fuming sulfuric acid (oleum) or concentrated nitric acid at elevated temperatures.[1][2][3]

    • Inadequate Temperature: The reaction typically requires high temperatures, often ranging from 100°C to 160°C, to proceed at a reasonable rate.[1][2] Verify that your reaction is reaching and maintaining the target temperature.

    • Reaction Time: The reaction may require an extended period to reach completion. Some reported procedures involve reaction times of several hours to over 20 hours.[1][3][4] Consider increasing the reaction time and monitoring the progress by taking aliquots and analyzing them (e.g., by TLC or NMR if derivatized).

    • Moisture Contamination: The presence of water can deactivate the catalyst and reagents. Ensure all glassware is thoroughly dried and that anhydrous reagents are used.

    • Inefficient Work-up: The product is typically precipitated by quenching the reaction mixture in ice water.[1][4] Ensure rapid and efficient cooling to maximize the precipitation of your product. Loss of product can also occur during filtration and washing.

Problem 2: Formation of Multiple Products (Low Selectivity)

  • Question: My product mixture contains significant amounts of unreacted starting material and di-brominated byproducts. How can I improve the selectivity for the monosubstituted product?

  • Answer: Achieving high selectivity can be challenging. The formation of unreacted starting material and over-brominated products is a common problem. Here's how to address it:

    • Control of Reaction Stoichiometry: Carefully control the molar ratio of bromine to isophthalic acid. Using a significant excess of bromine will favor the formation of di- and poly-brominated products. A molar ratio of bromine to isophthalic acid between 0.5 and 1.5 has been suggested for monobromination.[1]

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to the formation of more dibrominated byproducts.[5] It is crucial to find the optimal balance that allows for the consumption of the starting material while minimizing over-bromination. Consider running a time-course study at a fixed temperature to identify the point of maximum monosubstituted product formation.

    • Concentration of Fuming Sulfuric Acid (Oleum): The concentration of sulfur trioxide (SO₃) in the oleum is a critical parameter that influences the reactivity of the brominating agent and can affect selectivity.[2] Different concentrations of oleum may be required to optimize the formation of the desired isomer.

    • Alternative Brominating Agents: Consider using N-bromosuccinimide (NBS) in concentrated sulfuric acid, which may offer different selectivity compared to elemental bromine.[6]

Problem 3: Difficulty in Product Purification

  • Question: I am struggling to purify the crude monosubstituted bromoisophthalic acid from byproducts. What are effective purification methods?

  • Answer: The purification of bromoisophthalic acids is known to be challenging due to their low solubility in many common organic solvents.[1][5] Here are some effective strategies:

    • Recrystallization from Lower Alcohols: While poorly soluble in many solvents, bromoisophthalic acids can be effectively recrystallized from lower alcohols containing 1 to 5 carbon atoms, with methanol being a particularly good choice.[1][5] This method has been shown to yield high-purity products.

    • Esterification and Distillation: A multi-step but effective purification method involves converting the mixture of crude acids into their corresponding diesters (e.g., dimethyl esters). These esters are more volatile and can be separated by distillation. The purified ester can then be hydrolyzed back to the desired high-purity bromoisophthalic acid.[1][4]

    • Column Chromatography: For small-scale purifications and for separating isomers, column chromatography on silica gel can be employed. A solvent system such as chloroform/methanol has been reported to be effective.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary starting materials for the synthesis of monosubstituted bromoisophthalic acid?

    • A1: The most common starting material is isophthalic acid.[1][2][3] In some cases, its esters, such as dimethyl isophthalate, can also be used.[4] Phthalic anhydride has also been mentioned as a starting point for the synthesis of 4-bromophthalic acid.[7]

  • Q2: What are the typical reaction conditions for the bromination of isophthalic acid?

    • A2: Due to the deactivating nature of the carboxylic acid groups, harsh reaction conditions are necessary. This typically involves using bromine in fuming sulfuric acid (oleum) or concentrated nitric acid at temperatures ranging from 100°C to 160°C.[1][2][3] The reaction is often carried out in a sealed pressure tube.[1][4]

  • Q3: What are the main isomeric byproducts, and how can their formation be controlled?

    • A3: The main byproducts are unreacted isophthalic acid and various dibrominated isomers, such as 4,5-dibromoisophthalic acid and 2,5-dibromoisophthalic acid.[5] Controlling the reaction stoichiometry, temperature, and reaction time is crucial for minimizing the formation of these byproducts.

  • Q4: Are there any catalysts that can improve the reaction?

    • A4: Yes, iodine has been reported as a catalyst for the bromination of isophthalic acid in oleum.[8][9]

  • Q5: What safety precautions should be taken during this synthesis?

    • A5: This synthesis involves hazardous materials and requires strict safety protocols.

      • Corrosive Reagents: Fuming sulfuric acid (oleum) and concentrated nitric acid are extremely corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

      • Toxic and Volatile Bromine: Bromine is highly toxic, volatile, and can cause severe burns. All manipulations involving bromine should be performed in a well-ventilated fume hood.

      • High-Pressure Reactions: The use of sealed tubes at high temperatures creates a risk of explosion. Use appropriate pressure-rated glassware and a blast shield.

      • Quenching: The quenching of the reaction mixture in ice water is highly exothermic and should be done slowly and carefully with adequate cooling.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 5-Bromoisophthalic Acid

Starting MaterialBrominating Agent/SolventTemperature (°C)Time (h)Crude Purity (%)Crude Yield (%)Purified Yield (%)Reference
Isophthalic AcidBr₂ / 10% Fuming H₂SO₄1302283.581.980.1 (recrystallized)[1][4]
Isophthalic AcidBr₂ / 30% Fuming H₂SO₄15022-20.7-[5]
Isophthalic AcidBr₂ / conc. HNO₃201-55-[3]
Isophthalic AcidNBS / conc. H₂SO₄60Overnight--20[6]
Dimethyl IsophthalateBr₂ / 10% Fuming H₂SO₄120750.4--[4]

Note: Yields can vary significantly based on the specific experimental setup and purification method.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisophthalic Acid using Bromine in Fuming Sulfuric Acid (Adapted from[1][4])

  • Reaction Setup: In a pressure-sealable glass tube, charge isophthalic acid (e.g., 1.66 g, 10 mmol), 10 wt% fuming sulfuric acid (e.g., 6.00 g), and bromine (e.g., 1.6 g, 10 mmol).

  • Reaction: Seal the tube and heat the mixture with stirring at 130°C for 22 hours.

  • Work-up: After the reaction, cool the tube to room temperature. Carefully pour the contents into a beaker containing ice water to precipitate the crude product.

  • Isolation: Filter the resulting solid, wash it with cold water, and dry it under reduced pressure.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol (e.g., at 60°C). Allow the solution to cool to room temperature to form crystals. Filter the purified crystals and dry them.

Protocol 2: Purification via Esterification and Distillation (Adapted from[1][4])

  • Esterification: Take the crude bromoisophthalic acid and dissolve it in a lower alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid). Heat the mixture to reflux to form the corresponding diesters.

  • Distillation: After the esterification is complete, remove the excess alcohol and catalyst. Purify the resulting mixture of esters by distillation under reduced pressure to separate the desired bromo-diester from other esters.

  • Hydrolysis: Saponify the purified bromo-diester using an aqueous base (e.g., NaOH) to hydrolyze it back to the carboxylic acid.

  • Acidification and Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the pure monosubstituted bromoisophthalic acid. Filter the solid, wash with water, and dry.

Visualizations

Synthesis_Pathway Isophthalic_Acid Isophthalic Acid Reaction_Conditions Br₂, Fuming H₂SO₄ (or other methods) High Temperature Isophthalic_Acid->Reaction_Conditions Bromination Crude_Product Crude Product Mixture (Mono-bromo, Di-bromo, Starting Material) Reaction_Conditions->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Esterification/Distillation Pure_Product Pure Monosubstituted Bromoisophthalic Acid Purification->Pure_Product

Caption: Synthetic workflow for monosubstituted bromoisophthalic acid.

Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result (Low Yield / Low Selectivity) Start->Problem Check_Temp Verify Temperature and Reaction Time Problem->Check_Temp Low Yield? Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Low Selectivity? Purification_Issue Purification Difficulty Problem->Purification_Issue Impure Product? Check_Conditions Optimize Oleum Conc. or Brominating Agent Check_Temp->Check_Conditions Check_Reagents->Check_Conditions Check_Conditions->Start Re-run Experiment Recrystallize Recrystallize from Lower Alcohols (e.g., Methanol) Purification_Issue->Recrystallize Esterify Esterify, Distill, and Hydrolyze Purification_Issue->Esterify Success Successful Synthesis Recrystallize->Success Esterify->Success

Caption: Troubleshooting guide for synthesis challenges.

References

Validation & Comparative

The Impact of Bromo Substituent Position on Isophthalic Acid-Based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs) with desired properties. Bromoisophthalic acid, with its potential for post-synthetic modification, presents an interesting class of linkers. This guide provides a comparative analysis of the properties of MOFs synthesized from 2-, 4-, and 5-Bromoisophthalic acid, drawing upon available experimental data and general principles of MOF chemistry.

A direct comparative study of MOFs synthesized from 2-, 4-, and 5-Bromoisophthalic acid is not extensively covered in the current scientific literature. However, by examining studies on closely related structures and understanding the influence of substituent positioning on ligand geometry and reactivity, we can infer the expected properties of the resulting MOFs. The position of the bromo group on the isophthalic acid backbone significantly influences the steric hindrance, electronic properties, and coordination geometry of the ligand, which in turn dictates the topology, porosity, and functional characteristics of the resulting MOF.

Influence of Isomer Position on MOF Properties

The positional isomerism of the bromo substituent on the isophthalic acid linker is expected to have a profound impact on the final MOF structure and its properties. The steric bulk of the bromine atom can direct the self-assembly process, leading to different framework topologies. Furthermore, the electron-withdrawing nature of the bromine atom can affect the coordination strength with the metal center and the overall electronic properties of the framework, which is crucial for applications in catalysis and sensing.

Below is a DOT script that generates a diagram illustrating the logical relationship between the choice of bromoisophthalic acid isomer and the resulting MOF properties.

MOF_Synthesis_Logic Logical Flow: From Ligand Isomer to MOF Properties cluster_ligands Bromoisophthalic Acid Isomers cluster_synthesis MOF Synthesis cluster_properties Resulting MOF Properties 2-Bromoisophthalic acid This compound Solvothermal Synthesis Solvothermal Synthesis This compound->Solvothermal Synthesis 4-Bromoisophthalic acid 4-Bromoisophthalic acid 4-Bromoisophthalic acid->Solvothermal Synthesis 5-Bromoisophthalic acid 5-Bromoisophthalic acid 5-Bromoisophthalic acid->Solvothermal Synthesis Topology & Crystal Structure Topology & Crystal Structure Solvothermal Synthesis->Topology & Crystal Structure Influences Thermal Stability Thermal Stability Topology & Crystal Structure->Thermal Stability Porosity (Surface Area & Pore Volume) Porosity (Surface Area & Pore Volume) Topology & Crystal Structure->Porosity (Surface Area & Pore Volume) Functional Properties (Catalysis, Sensing) Functional Properties (Catalysis, Sensing) Porosity (Surface Area & Pore Volume)->Functional Properties (Catalysis, Sensing)

Caption: Logical workflow from ligand isomer selection to final MOF properties.

Comparative Data on MOF Properties

While specific data for MOFs synthesized directly from the three simple bromoisophthalic acid isomers is limited, we can draw insights from related structures reported in the literature. For instance, studies on MOFs using 5-substituted isophthalic acids provide valuable benchmarks.

PropertyMOF from 5-substituted Isophthalic Acid Derivative[1]Expected Properties for 4-Bromoisophthalic Acid MOFExpected Properties for this compound MOF
Topology 2D corrugated layer or 3D homochiral framework, depending on co-ligands[1]Potentially robust frameworks due to dual reactivity[2]Likely to form distinct topologies due to steric hindrance from the 2-position bromo group.
Thermal Stability Dependent on the specific structure; can be stable up to several hundred degrees Celsius.Expected to have good thermal stability, a common feature of isophthalate-based MOFs.May exhibit different thermal decomposition profiles compared to 4- and 5-isomers due to structural differences.
Porosity Varies with structure; can exhibit significant porosity.The versatile nature of the linker suggests the potential for creating porous materials[2].The steric hindrance might lead to less porous structures compared to the other isomers.
Functional Properties Luminescence and sensing capabilities have been demonstrated[1].The bromo group offers a site for post-synthetic modification, enabling a wide range of functionalities.The position of the bromo group could influence catalytic activity or sensing selectivity.

Note: The properties for 2- and 4-Bromoisophthalic acid-based MOFs are largely predictive due to a lack of specific experimental data in the available literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of MOFs, which can be adapted for the specific bromoisophthalic acid isomers.

General Solvothermal Synthesis of a Bromoisophthalic Acid-Based MOF

This protocol outlines a typical solvothermal synthesis method for producing MOFs. The specific metal salt, solvent system, temperature, and reaction time may need to be optimized for each bromoisophthalic acid isomer.

Materials:

  • Bromoisophthalic acid isomer (2-, 4-, or 5-)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the chosen bromoisophthalic acid isomer and the metal salt in the selected solvent or solvent mixture.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80-150 °C) and maintain this temperature for a designated period (typically 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

Characterization Methods

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity and crystallinity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data if available.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOF. A sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is measured as a function of temperature. This provides information about solvent loss and the decomposition temperature of the framework.

Gas Adsorption Measurements: To determine the porosity of the MOF, gas adsorption isotherms are measured, typically using nitrogen at 77 K. From these isotherms, the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated, providing insights into the material's capacity for gas storage and separation.

Conclusion

The position of the bromine substituent on the isophthalic acid linker is a critical design parameter in the synthesis of MOFs. While a comprehensive, direct comparison of MOFs derived from 2-, 4-, and 5-Bromoisophthalic acid is yet to be reported, the available data on related systems and fundamental principles of coordination chemistry suggest that each isomer will impart unique structural and functional properties to the resulting framework. The 4-bromo isomer is noted for its versatility, while the 5-substituted derivatives have shown promise in functional applications like sensing. The 2-bromo isomer, due to increased steric hindrance, may lead to novel topologies but potentially with compromised porosity. Further systematic research is required to fully elucidate the structure-property relationships for this intriguing family of MOF linkers.

References

Spectroscopic Purity Assessment of Synthesized 2-Bromoisophthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of spectroscopic methods to ascertain the purity of 2-Bromoisophthalic acid, a key building block in various synthetic applications.

This document outlines the expected spectroscopic characteristics of high-purity this compound and contrasts them with potential impurities, such as the unreacted starting material, isophthalic acid, and over-brominated side products. Detailed experimental protocols for the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—are provided to facilitate the replication of these analyses.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected quantitative data for pure this compound and compare it with common impurities.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Expected) ~13.5Singlet (broad)2H-COOH
~8.1-8.2Doublet1HAr-H
~7.9-8.0Triplet1HAr-H
~7.7-7.8Doublet1HAr-H
Isophthalic Acid (Starting Material)[1][2]~13.3Singlet (broad)2H-COOH
~8.4Triplet1HAr-H
~8.1Doublet of doublets2HAr-H
~7.6Triplet1HAr-H
Dibromoisophthalic Acid Isomer (Hypothetical)~13.6Singlet (broad)2H-COOH
~8.3Doublet1HAr-H
~8.0Doublet1HAr-H

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundExpected Chemical Shift (δ, ppm)Assignment
This compound (Expected) ~167, ~166C=O
~135, ~134, ~132, ~131, ~130Ar-C
~120Ar-C-Br
Isophthalic Acid[1]~167C=O
~134, ~131, ~130, ~129Ar-C
Dibromoisophthalic Acid Isomer (Hypothetical)~165C=O
~137, ~133, ~131Ar-C
~122, ~118Ar-C-Br

Table 3: Comparative FT-IR Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-Br Stretch
This compound (Expected) 2500-3300 (very broad)1700-1725~650-750
Isophthalic Acid[3][4]2500-3300 (very broad)~1700Not Present
Dibromoisophthalic Acid Isomer (Hypothetical)2500-3300 (very broad)1700-1730~650-750

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M-H]⁻
This compound C₈H₅BrO₄245.03243.9
Isophthalic Acid[1]C₈H₆O₄166.13165.1
Dibromoisophthalic AcidC₈H₄Br₂O₄323.92322.8 / 324.8

Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record the spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Acquire data with a spectral width of 0-16 ppm, a pulse angle of 90°, and a relaxation delay of 5 seconds. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Parameters: Acquire data with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence.

  • Purity Analysis: The presence of signals corresponding to isophthalic acid or other unexpected aromatic signals would indicate impurities. The integration of impurity peaks relative to the product peaks can be used for quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹.

  • Purity Analysis: The spectrum of pure this compound should exhibit a very broad O-H stretch from the carboxylic acid dimers, a sharp and strong C=O stretch, and a C-Br stretch in the fingerprint region. The absence of the C-Br peak would suggest the presence of unreacted isophthalic acid.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, for instance, with an electrospray ionization (ESI) source in negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Purity Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of this compound. The presence of peaks at m/z values corresponding to isophthalic acid or dibromoisophthalic acid would indicate the presence of these impurities.

Workflow for Spectroscopic Purity Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis to confirm the purity of synthesized this compound.

Spectroscopic_Purity_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Purity Confirmation Synthesized_Product Synthesized This compound TLC TLC Analysis Synthesized_Product->TLC Initial Purity Check NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR FTIR FT-IR Spectroscopy TLC->FTIR MS Mass Spectrometry TLC->MS Data_Comparison Compare Spectra with Reference Data NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Impurity_ID Identify Impurity Signals (e.g., Starting Material, Byproducts) Data_Comparison->Impurity_ID Purity_Decision Purity Confirmation Impurity_ID->Purity_Decision Pure Pure Product Purity_Decision->Pure No Impurities Detected Impure Further Purification Required Purity_Decision->Impure Impurities Detected

Caption: Workflow for purity confirmation of this compound.

By employing this systematic approach of spectroscopic analysis and data comparison, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

A Comparative Guide to Metal-Organic Frameworks Derived from Brominated Isophthalic Acids: A Focus on X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of Metal-Organic Frameworks (MOFs) is paramount for understanding their properties and potential applications. This guide provides a comparative analysis of MOFs synthesized from brominated isophthalic acid linkers, with a specific focus on their X-ray diffraction (XRD) characteristics. While the investigation of 2-Bromoisophthalic acid-based MOFs is of considerable interest, current literature predominantly features studies on its isomer, 5-Bromoisophthalic acid. This guide will therefore focus on the available crystallographic data for MOFs derived from the latter, offering a valuable reference for the design and characterization of novel crystalline materials.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of two MOFs synthesized using 5-Bromoisophthalic acid. These materials, featuring different transition metal centers, exhibit distinct yet related structural properties.

Parameter[Cu(bipa)(py)2]·0.5(H2O)[Co(bipa)(py)2]
Formula C18H15BrCuN2O4.5C18H14BrCoN2O4
Metal Center Copper (II)Cobalt (II)
Crystal System MonoclinicMonoclinic
Space Group C2/cC2/c
a (Å) 18.417(4)18.791(4)
b (Å) 8.876(2)8.875(2)
c (Å) 22.98(5)28.678(6)
α (˚) 9090
β (˚) 97.43(3)98.68(3)
γ (˚) 9090
Volume (ų) 3719(1)4725(2)

Experimental Protocols

The synthesis and structural characterization of these MOFs are crucial steps in their development. Below are the detailed methodologies employed in their preparation and analysis.

Synthesis of [Cu(bipa)(py)2]·0.5(H2O) and [Co(bipa)(py)2]

A solvothermal method was utilized for the synthesis of both coordination polymers.[1]

  • Reactants:

    • 5-Bromoisophthalic acid (H2bipa)

    • For the Copper MOF: Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

    • For the Cobalt MOF: Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

    • Pyridine (py)

    • Deionized water

  • Procedure:

    • A mixture of the respective metal nitrate, 5-Bromoisophthalic acid, and pyridine in deionized water was placed in a Teflon-lined stainless steel autoclave.

    • The autoclave was sealed and heated to 100 °C for 24 hours.

    • After cooling to room temperature, the resulting crystals were collected by filtration.

    • The crystals were washed with distilled water and ethanol to remove any unreacted starting materials.

    • The final products were dried in air.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction data was collected to determine the crystal structures.

  • Instrumentation: A Bruker SMART APEX CCD diffractometer equipped with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å) was used.

  • Data Collection: Data was collected at room temperature using the ω-scan method.

  • Structure Solution and Refinement: The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The general workflow for the synthesis and analysis of these 5-Bromoisophthalic acid-based MOFs can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis reactants Reactants: - 5-Bromoisophthalic Acid - Metal Salt (Cu or Co) - Pyridine - Deionized Water solvothermal Solvothermal Reaction (100°C, 24h) reactants->solvothermal filtration Filtration & Washing solvothermal->filtration drying Drying filtration->drying crystals MOF Crystals drying->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data_analysis Structure Solution & Refinement xrd->data_analysis structure Crystallographic Data data_analysis->structure

General experimental workflow for the synthesis and X-ray diffraction analysis of 5-bromoisophthalic acid-based MOFs.

References

A Comparative Analysis of Linkers for Gas Storage Applications: 2-Bromoisophthalic Acid vs. Alternative Organic Moieties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of linker selection on the gas storage performance of Metal-Organic Frameworks (MOFs), providing researchers with comparative data and detailed experimental protocols to guide material design and development.

The quest for efficient and safe storage of gases such as carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄) is a critical endeavor in addressing global energy and environmental challenges. Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for these applications due to their exceptionally high porosity, tunable pore environments, and vast structural diversity. The properties of a MOF are intrinsically linked to its constituent parts: the metal nodes and the organic linkers. The choice of the organic linker, in particular, offers a powerful tool to systematically tailor the framework's characteristics, including its gas uptake capacity, selectivity, and overall stability.

This guide provides a comparative study focusing on the performance of MOFs synthesized with 2-Bromoisophthalic acid against those constructed with other commonly employed organic linkers. By presenting quantitative data from various studies, this document aims to offer an objective comparison to aid researchers, scientists, and professionals in drug development and materials science in the rational design of next-generation gas storage materials.

Data Presentation: A Comparative Overview of MOF Properties

The following tables summarize key performance metrics for a selection of MOFs, highlighting the influence of the organic linker on their gas storage capabilities. It is important to note that the data presented here is compiled from various research articles, and direct comparison may be limited by potential variations in experimental conditions across different studies.

Table 1: Comparison of MOFs based on Isophthalic Acid and its Derivatives for CO₂ Storage

MOF DesignationOrganic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at ~1 bar and 273-298 K
CuBDC-NO₂4-Nitroisophthalic acidCu²⁺--~2.40[1]
CuBDC-Br4-Bromoisophthalic acidCu²⁺--~1.08[1]
ZIF-8/Br (linker-exchanged)2-Bromoimidazole (partial)Zn²⁺---
ZJNU-84Quinoline-functionalized diisophthalate---Higher than non-functionalized parent[2]

Table 2: Performance of Benchmark MOFs with Various Linkers for Gas Storage

MOF DesignationOrganic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Uptake
CO₂ Uptake
Mg-MOF-742,5-dihydroxyterephthalic acidMg²⁺--High, enhanced with amino-functionalization[3]
Amino-MIL-101(Fe)2-aminoterephthalic acidFe³⁺670-915-13 mmol/g at 4 MPa and 298 K
H₂ Uptake
UiO-66-DETA-CL2,5-diallyl ether terephthalic acid (crosslinked)Zr⁴⁺--5.36 wt% at 77 K and 4 MPa[4]
UiO-66-H2,5-dihydroxyterephthalic acid (modified)Hf⁴⁺IncreasedIncreased3.37 wt% at 77 K and 2 MPa[5]
CH₄ Uptake
ZIF-8/Br (linker-exchanged)2-Bromoimidazole (partial)Zn²⁺--Improved selectivity over N₂[6]

Experimental Protocols

The synthesis of MOFs and the evaluation of their gas sorption properties are critical steps in the development of new materials. Below are detailed methodologies representative of the procedures cited in the literature.

General Solvothermal Synthesis of MOFs

A common method for synthesizing MOFs is the solvothermal method. In a typical procedure, a metal salt and the desired organic linker are dissolved in a solvent, often N,N-dimethylformamide (DMF). The molar ratio of the metal salt to the organic linker is a crucial parameter that influences the final structure. The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with a solvent like DMF and ethanol to remove unreacted starting materials, and then dried under vacuum.

For instance, the synthesis of a copper-based MOF with a substituted isophthalic acid linker might involve the following steps:

  • Dissolve copper nitrate (Cu(NO₃)₂·3H₂O) and the functionalized isophthalic acid in a mixture of DMF, ethanol, and water.

  • Seal the mixture in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a constant temperature (e.g., 85 °C) for 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.

Activation of MOFs

As-synthesized MOFs often have solvent molecules occupying their pores. To make these pores accessible for gas storage, an activation process is necessary. This typically involves immersing the MOF in a volatile solvent, such as methanol or acetone, for several days to exchange the high-boiling-point synthesis solvent. Following this solvent exchange, the MOF is heated under a dynamic vacuum at an elevated temperature to remove the volatile solvent, leaving the pores empty and ready for gas adsorption measurements.

Gas Sorption Measurements

The gas adsorption properties of the activated MOFs are typically measured using a volumetric gas adsorption analyzer. The Brunauer-Emmett-Teller (BET) surface area is determined from the nitrogen adsorption isotherm at 77 K. For gas storage capacity measurements, high-purity gases (CO₂, H₂, CH₄) are introduced into the sample cell at a specific temperature (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂). The amount of gas adsorbed is measured at various pressures to generate an adsorption isotherm, from which the gas uptake capacity can be determined.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative study of different linkers in MOFs for gas storage applications.

G cluster_0 Linker Selection and MOF Synthesis cluster_1 Characterization and Performance Evaluation cluster_2 Data Analysis and Comparison Linker_Target Target Linker: This compound Synthesis Solvothermal/Hydrothermal Synthesis Linker_Target->Synthesis Linker_Alternatives Alternative Linkers: - Isophthalic Acid - Terephthalic Acid - Functionalized Isophthalates - Other Common Linkers Linker_Alternatives->Synthesis Metal_Selection Metal Node Selection (e.g., Zn, Cu, Zr) Metal_Selection->Synthesis Activation MOF Activation Synthesis->Activation Structural_Char Structural Characterization (PXRD, TGA) Activation->Structural_Char Porosity_Char Porosity Characterization (BET, Pore Volume) Activation->Porosity_Char Gas_Sorption Gas Sorption Analysis (CO₂, H₂, CH₄) Activation->Gas_Sorption Data_Compilation Data Compilation and Table Generation Structural_Char->Data_Compilation Porosity_Char->Data_Compilation Gas_Sorption->Data_Compilation Performance_Comparison Comparative Performance Analysis Data_Compilation->Performance_Comparison Conclusion Conclusion and Future Outlook Performance_Comparison->Conclusion

Caption: Workflow for comparing different linkers in MOFs for gas storage.

References

A Comparative Guide to the Porosity of Isophthalic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pore size and surface area of Metal-Organic Frameworks (MOFs) derived from isophthalic acid and its functionalized analogues. While direct and extensive data for MOFs synthesized exclusively from 2-Bromoisophthalic acid is limited in the reviewed literature, this document offers a valuable comparison with structurally related MOFs. The data presented is crucial for applications in gas storage, separation, catalysis, and drug delivery, where pore characteristics are paramount.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker, such as isophthalic acid and its derivatives, is a critical determinant of the final framework's topology, porosity, and functionality. Functional groups on the linker can tune the pore environment, affecting properties like surface area and selective adsorption. This guide focuses on the validation of pore size and surface area, key parameters for evaluating MOF performance.

Comparative Analysis of MOF Porosity

The following table summarizes the Brunauer-Emmett-Teller (BET) surface area and pore characteristics of various MOFs synthesized from terephthalic acid and functionalized isophthalic acids. This data provides a baseline for estimating the expected properties of novel substituted isophthalic acid MOFs.

MOF Name/ClassOrganic LinkerMetal Ion/ClusterBET Surface Area (m²/g)Pore Size/VolumeReference
MOF-5 Terephthalic acidZn₄O260 - 4400~1.2 nm (Pore Diameter)[1]
UiO-66 Terephthalic acidZr₆O₄(OH)₄1000 - 18000.40 - 0.90 cm³/g (Pore Volume)[2]
MIL-101(Fe) Terephthalic acidFe₃Oup to 4470Mesoporous[3]
MOF-2 Terephthalic acidZn₂3610.227 cm³/g (Pore Volume)[4]
[CoL(H₂O)] (1) 5-Aminoisophthalic acidCo(II)Not specified7.05 to 14.67 Å[5][6]
[ZnL(H₂O)] (2) 5-Aminoisophthalic acidZn(II)Not specified7.05 to 14.67 Å[5][6]
[Cu(npd)(N₃ttb)] 5-Nitroisophthalic acidCu(II)Not specifiedPorous[7]
TbBDC / EuBDC Terephthalic acidTb(III) / Eu(III)~14.6 - 14.75Microporous[8]
CAU-11 Substituted Isophthalic AcidAl(III)469.780.31 cm³/g (Pore Volume)[9]

Experimental Protocols

Accurate determination of surface area and pore size distribution is critical for validating the performance of MOFs. The following are detailed methodologies for the key experiments cited.

Sample Activation

Before analysis, it is essential to remove solvent molecules that occupy the pores of the as-synthesized MOF.

  • Objective: To evacuate guest molecules from the MOF pores to allow for gas adsorption.

  • Procedure:

    • Solvent Exchange: The as-synthesized MOF sample is immersed in a volatile solvent (e.g., methanol or chloroform) for several days, with the solvent being decanted and replaced periodically. This process exchanges the high-boiling synthesis solvent (like DMF) with a more easily removable one.

    • Thermal Activation: The solvent-exchanged sample is then placed in a sample tube and heated under a high vacuum. The temperature and duration are specific to the thermal stability of the MOF (e.g., 120-200 °C for 12-24 hours). This step removes the volatile solvent, rendering the pores accessible.

Nitrogen Adsorption-Desorption Analysis (BET and BJH Methods)

Gas physisorption is the standard technique for characterizing the porosity of MOFs.

  • Objective: To measure the specific surface area and pore size distribution.

  • Instrumentation: A volumetric gas adsorption analyzer.

  • Procedure:

    • Degassing: An accurately weighed, activated MOF sample (typically 30-50 mg) is further degassed in the analysis port of the instrument under vacuum and elevated temperature to ensure a clean surface.[2]

    • Isotherm Measurement: The analysis is conducted at liquid nitrogen temperature (77 K). Small, controlled doses of nitrogen gas are introduced into the sample tube. The pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated. This process is repeated over a range of relative pressures (P/P₀) from near 0 to approximately 1 to generate the adsorption isotherm.

    • The desorption isotherm is then generated by systematically reducing the pressure and measuring the amount of gas desorbed.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption isotherm data, typically in the relative pressure (P/P₀) range of 0.05-0.30 for mesoporous materials or a lower range (e.g., 0.005-0.03) for microporous materials.[2][10] The theory linearizes the isotherm data to calculate the monolayer capacity, from which the total surface area is determined.[11][12] It is crucial to apply consistency criteria to ensure the validity of the obtained BET area.[13]

    • BJH Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method is used to calculate the pore size distribution from the desorption branch of the isotherm.[14] It is based on a model that relates the amount of gas desorbed in a pressure step to the volume of pores emptied, providing a distribution of pore sizes, particularly in the mesoporous range (2-50 nm).[15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, activation, and porosity analysis of a Metal-Organic Framework.

MOF_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_analysis Porosity Analysis Metal Metal Precursor Reaction Solvothermal Reaction (Heat) Metal->Reaction Ligand Organic Linker (e.g., this compound) Ligand->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction As_Synth_MOF As-Synthesized MOF (Pores filled with solvent) Reaction->As_Synth_MOF Crystallization Solvent_Ex Solvent Exchange As_Synth_MOF->Solvent_Ex Drying Heating under Vacuum Solvent_Ex->Drying Activated_MOF Activated MOF (Pores are empty) Drying->Activated_MOF Gas_Adsorption N₂ Adsorption/Desorption (77 K) Activated_MOF->Gas_Adsorption Sample Loading Data_Analysis Data Processing Gas_Adsorption->Data_Analysis Isotherm Data BET_Area BET Surface Area Data_Analysis->BET_Area BJH_Pores BJH Pore Size Distribution Data_Analysis->BJH_Pores

Caption: General workflow for MOF synthesis and porosity characterization.

References

Performance comparison of 2-Bromoisophthalic acid and terephthalic acid in coordination polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Bromoisophthalic Acid and Terephthalic Acid in Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Note: The available literature primarily discusses 5-bromoisophthalic acid. For the purpose of this guide, its properties are used as a representative example of a brominated isophthalic acid linker to contrast with the para-substituted terephthalic acid.

Performance Comparison: Structural and Functional Properties

The choice of an organic linker is critical in designing coordination polymers, as it dictates the topology, dimensionality, and ultimately, the material's properties. Terephthalic acid, a linear and highly symmetric molecule, is a foundational building block for robust, high-dimensional frameworks. In contrast, the angular geometry of isophthalic acid, modified with a bromo-substituent, introduces different structural possibilities and functional characteristics.

Data Summary Table
FeatureTerephthalic Acid (TPA)This compound (a representative brominated isophthalic acid)
Structure Linear, symmetric dicarboxylateAngular dicarboxylate with a bromo functional group
Coordination & Dimensionality The linear geometry favors the formation of high-dimensional (2D and 3D) networks.[1][2] Ancillary ligands are often used to control the final topology.[3]The angular nature of the isophthalate backbone often leads to 1D chains or 2D layers.[4][5] The dimensionality can be tuned by selecting appropriate N-containing co-ligands.[4][6]
Thermal Stability Generally high thermal stability. For example, a Zn(II)-based CP was reported to be stable up to 380 °C, while others show stability up to 100 °C with significant degradation occurring before 500 °C.[7][8] The stability is highly dependent on the coordinated metal ion.[9]Data is less prevalent. However, related functionalized isophthalic acid CPs have shown robust frameworks. The bromo-substituent can influence crystal packing but its direct impact on thermal stability requires further systematic study.
Luminescence Properties Widely used for creating luminescent CPs.[3][7] The emission can be linker-based or sensitized through metal-to-ligand charge transfers, particularly with lanthanide metals like Eu(III) and Tb(III).[10][11]The bromo-substituent can influence photophysical properties due to the heavy-atom effect, potentially enhancing phosphorescence or altering emission wavelengths. However, detailed luminescent studies are less common compared to TPA-based systems.
Catalytic & Other Properties TPA-based CPs have demonstrated significant potential as photocatalysts for the degradation of organic pollutants such as methyl orange and ibuprofen.[8][12][13]Research into the catalytic applications of bromoisophthalic acid-based CPs is not as extensive. The functional group offers a site for post-synthetic modification, which could be exploited for catalytic purposes.

Logical Workflow for Linker Comparison

The following diagram illustrates the process of evaluating and comparing organic linkers for the synthesis of coordination polymers, highlighting how the initial choice of linker influences the final material properties.

G cluster_0 Ligand Selection cluster_1 Synthesis cluster_2 Material Characterization cluster_3 Comparative Analysis ligand1 Terephthalic Acid (Linear, Symmetric) synthesis Hydrothermal / Solvothermal Synthesis ligand1->synthesis ligand2 This compound (Angular, Functionalized) ligand2->synthesis metal Metal Ion / Cluster (e.g., Zn²⁺, Cu²⁺, Ln³⁺) metal->synthesis structure Structure & Dimensionality (SC-XRD, PXRD) synthesis->structure Yields properties Performance Properties (TGA, Luminescence, etc.) structure->properties Dictates comparison Structure-Property Relationship Analysis structure->comparison properties->comparison

Caption: Workflow for comparing coordination polymer linkers.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of coordination polymers using either terephthalic acid or this compound.

Hydrothermal Synthesis (General Protocol)

Hydrothermal synthesis is a common method for growing high-quality single crystals of coordination polymers.[7][8]

  • Reactant Mixture : In a typical synthesis, a metal salt (e.g., zinc acetate, copper nitrate), the dicarboxylic acid linker (terephthalic acid or this compound), and a co-ligand (if required) are combined in a solvent mixture, often containing water and an organic co-solvent like N,N-dimethylformamide (DMF) or ethanol.

  • pH Adjustment : The pH of the solution may be adjusted using a base (e.g., NaOH) or an acid to facilitate the deprotonation of the carboxylic acid groups and control the coordination process.

  • Sealing and Heating : The resulting mixture is sealed in a Teflon-lined stainless steel autoclave.

  • Crystallization : The autoclave is heated in an oven to a specific temperature (typically between 100-180 °C) for a period ranging from one to several days. During this time, crystals of the coordination polymer form.

  • Isolation : After cooling slowly to room temperature, the crystalline product is isolated by filtration, washed with the solvent, and dried.

Characterization Techniques
  • Single-Crystal X-ray Diffraction (SC-XRD) : This is the definitive method for determining the precise three-dimensional atomic structure of the crystalline coordination polymer, including bond lengths, bond angles, and the overall network topology.[3]

  • Powder X-ray Diffraction (PXRD) : PXRD is used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to the one simulated from the single-crystal structure data.

  • Thermogravimetric Analysis (TGA) : TGA is employed to assess the thermal stability of the coordination polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and its weight loss is measured as a function of temperature, indicating decomposition points.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the characteristic vibrational frequencies of the C=O and C-O bonds upon deprotonation and binding.[14][13]

  • Luminescence Spectroscopy : For materials expected to be luminescent, solid-state photoluminescence (PL) spectroscopy is used to measure the emission and excitation spectra at room temperature, revealing the material's light-emitting properties.[1][14]

References

Assessing the impact of the bromo-substituent on the properties of isophthalic acid-based materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of molecular building blocks is a cornerstone of innovation. Isophthalic acid, a common component in high-performance polymers and metal-organic frameworks (MOFs), can be functionalized with a bromo-substituent to significantly alter the physicochemical properties of the resulting materials. This guide provides a comparative analysis of isophthalic acid and its bromo-substituted derivatives, supported by experimental data and detailed protocols, to aid in the rational design of advanced materials.

The introduction of a bromine atom onto the isophthalic acid backbone serves as a powerful tool for tuning material properties. As a halogen, bromine is an electron-withdrawing group that also possesses lone pairs of electrons, allowing it to influence the electronic and steric characteristics of the isophthalic acid molecule. This modification can enhance thermal stability, alter solubility, and provide a reactive site for further functionalization, making bromo-substituted isophthalic acid a versatile intermediate in the synthesis of polymers, MOFs, and pharmaceutical compounds.[1]

Comparative Analysis of Physicochemical Properties

The presence of a bromo-substituent, typically at the 4- or 5-position of the isophthalic acid ring, impacts several key properties. While direct, side-by-side comparative studies are not always available, the following tables summarize known quantitative data and qualitative trends observed in the literature.

Table 1: Comparison of Basic Physicochemical Properties

PropertyIsophthalic Acid4-Bromoisophthalic Acid5-Bromoisophthalic Acid
Molecular Formula C₈H₆O₄C₈H₅BrO₄C₈H₅BrO₄
Molecular Weight 166.13 g/mol 245.03 g/mol 245.03 g/mol
Melting Point (°C) 345–348284–302270–275
Appearance White crystalline solidWhite to off-white crystalline solid/powderWhite to off-white crystalline solid/powder

Sources:[2][3][4]

Table 2: Comparative Solubility Data

SolventIsophthalic Acid4-Bromoisophthalic Acid5-Bromoisophthalic Acid
Water Sparingly soluble (~0.14 g/100 mL at 20°C)[2]Data not availableInsoluble[5]
Polar Organic Solvents (e.g., DMF, Methanol) Soluble[2]SolubleData not available

Table 3: Impact on Polymer Properties (Aromatic Polyamides)

PropertyIsophthalic Acid-Based Polyamides Bromo-Isophthalic Acid-Based Polyamides
Thermal Stability Good thermal stability, with decomposition temperatures often above 450°C.[6]Expected to have enhanced thermal stability and flame retardancy due to the presence of bromine, which can act as a radical trap during decomposition.
Solubility Generally soluble in polar aprotic solvents like NMP and DMAc.[7]The introduction of bulky substituents like bromine can disrupt chain packing, potentially leading to improved solubility in organic solvents.
Mechanical Properties Form tough, flexible films with high tensile strength.[7]The impact of the bromo-substituent on mechanical properties would depend on the specific polymer architecture and intermolecular interactions, but modifications are expected.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the synthesis of a common bromo-substituted isophthalic acid and for key characterization techniques.

Synthesis of 5-Bromoisophthalic Acid

This protocol is based on the bromination of isophthalic acid using N-bromosuccinimide (NBS) in an acidic medium.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • N-bromosuccinimide (NBS)

  • Deionized water

  • Ice

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, add isophthalic acid (e.g., 10 g, 60 mmol) to concentrated sulfuric acid (e.g., 60 mL). Stir the mixture until the isophthalic acid is completely dissolved.[5]

  • Place the flask in an oil bath preheated to 60°C.[5]

  • Slowly add N-bromosuccinimide (e.g., 12.8 g, 72 mmol) in batches over a period of 10 minutes.[5]

  • Allow the reaction mixture to stir at 60°C overnight.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Quench the reaction by carefully pouring the mixture into a beaker containing an ice/water slurry.[5]

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with hexane (e.g., 2 x 60 mL).[5]

  • Dry the crude product in a vacuum oven.

  • Purify the crude 5-bromoisophthalic acid by recrystallization from a suitable solvent, such as ethyl acetate, to yield a white solid.[5]

Characterization Techniques

Thermogravimetric Analysis (TGA) of Polymers: This protocol provides a general procedure for assessing the thermal stability of isophthalic acid-based polyamides, in accordance with ASTM E1131.

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible into the TGA instrument's microbalance.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Program: Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve can be used to determine key parameters such as the onset temperature of decomposition and the temperatures at which 5% (Td5) and 10% (Td10) weight loss occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This protocol outlines the characterization of bromo-substituted isophthalic acid by ¹H NMR.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified bromo-isophthalic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts (δ) and coupling constants (J) of the aromatic protons are used to confirm the position of the bromo-substituent. For 5-bromoisophthalic acid, the ¹H NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the three aromatic protons.[8]

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex processes. The following sections provide visualizations created using the DOT language for key workflows.

Synthesis and Purification of 5-Bromoisophthalic Acid

G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification A Dissolve Isophthalic Acid in conc. H₂SO₄ B Heat to 60°C A->B C Add NBS in batches B->C D Stir overnight at 60°C C->D E Cool to RT D->E F Quench with ice/water E->F G Vacuum Filtration F->G H Wash with Hexane G->H I Dry in Vacuum Oven H->I J Recrystallize from Ethyl Acetate I->J K Pure 5-Bromoisophthalic Acid J->K

Caption: Workflow for the synthesis of 5-bromoisophthalic acid.

Logical Impact of Bromo-Substitution

G cluster_0 Starting Material cluster_1 Modification cluster_2 Resulting Properties Isophthalic_Acid Isophthalic Acid Bromination Bromination (-Br substituent) Isophthalic_Acid->Bromination P1 Increased Reactivity Bromination->P1 P2 Enhanced Hydrophobicity Bromination->P2 P3 Improved Thermal Stability Bromination->P3 P4 Altered Crystal Packing Bromination->P4 P5 Site for Further Functionalization Bromination->P5

Caption: The logical impact of bromo-substitution on material properties.

References

A Guide to the Cross-Validation of Experimental and Computational Structures of 2-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined crystal structure of 2-Bromoisophthalic acid with a proposed computational approach for its structural validation. While experimental data from single-crystal X-ray diffraction offers a precise snapshot of the molecule in the solid state, computational methods, such as Density Functional Theory (DFT), provide valuable insights into the molecule's intrinsic geometry in a gaseous phase, free from crystal packing forces. This cross-validation is crucial for a comprehensive understanding of the compound's structural properties, which is fundamental in fields like drug design and materials science.

Experimental and Computational Data Comparison

To date, the crystal structure of this compound has been determined experimentally.[1] However, a specific computational study detailing its optimized geometry for a direct one-to-one comparison of bond lengths and angles is not yet available in the published literature.

Below, we present the experimentally determined crystallographic data for this compound. Following this, we outline a detailed protocol for a computational study that could be performed to generate theoretical data for a comprehensive cross-validation.

Table 1: Experimental Crystallographic Data for this compound[1]
ParameterValue
FormulaC₈H₅BrO₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.036(3)
b (Å)7.798(3)
c (Å)8.878(3)
α (°)94.78(3)
β (°)109.43(3)
γ (°)101.32(3)
Volume (ų)440.1(3)
Z2
Temperature (K)150(2)
Table 2: Selected Experimental Bond Lengths and Angles for this compound[1]
Bond/AngleLength (Å) / Angle (°)
Br1-C21.896(2)
C1-C21.401(3)
C2-C31.391(3)
C1-C61.394(3)
C1-C71.496(3)
C3-C81.501(3)
C7-O11.312(3)
C7-O21.216(3)
C8-O31.311(3)
C8-O41.215(3)
C1-C2-C3121.2(2)
C2-C3-C4120.2(2)
C3-C4-C5119.5(2)
C4-C5-C6120.5(2)
C5-C6-C1120.3(2)
C6-C1-C2118.3(2)

Experimental and Computational Protocols

A robust cross-validation requires well-defined experimental and computational methodologies.

Experimental Protocol: Single-Crystal X-ray Diffraction[1]

1. Crystal Growth:

  • This compound (1 mmol, 0.245 g) was dissolved in 10 mL of THF with stirring and heated at 50 °C for 1 hour.

  • The resulting solution was filtered.

  • The filtrate was allowed to evaporate slowly at room temperature.

  • Colorless block-like crystals were obtained after several days.

  • The crystals were washed with a small amount of water and air-dried.

2. Data Collection:

  • A suitable single crystal was mounted on a Bruker APEX-II CCD diffractometer.

  • X-ray diffraction data were collected at a temperature of 150(2) K using Mo Kα radiation (λ = 0.71073 Å).

  • Data were collected using φ and ω scans.

3. Structure Solution and Refinement:

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

Proposed Computational Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines a standard approach for the computational determination of the structure of this compound, based on methodologies frequently applied to similar organic molecules.

1. Geometry Optimization:

  • The initial molecular structure can be built based on the experimental crystallographic data.

  • A geometry optimization would be performed using a DFT method, for example, with the B3LYP functional.

  • A basis set such as 6-311++G(d,p) is commonly employed for such molecules to provide a good balance between accuracy and computational cost.

  • The optimization calculation should be performed in the gas phase to obtain the intrinsic structure of the molecule without intermolecular interactions.

2. Vibrational Frequency Analysis:

  • Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.

  • The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum.

  • The calculated vibrational frequencies could be compared with experimental infrared or Raman spectra, if available, for further validation.

3. Data Analysis:

  • The computationally optimized bond lengths and angles would be extracted from the output of the geometry optimization.

  • These theoretical values would then be systematically compared with the experimental data from X-ray crystallography to identify any significant differences and to understand the effects of crystal packing on the molecular structure.

Visualizing the Cross-Validation Workflow and Molecular Structure

Diagrams generated using Graphviz provide a clear visual representation of the processes and relationships involved in this cross-validation study.

CrossValidationWorkflow cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_crossval Cross-Validation exp_synthesis Synthesis & Crystallization exp_xray Single-Crystal X-ray Diffraction exp_synthesis->exp_xray exp_data Experimental Structural Data exp_xray->exp_data comparison Comparison of Bond Lengths & Angles exp_data->comparison comp_model Initial Molecular Model comp_dft DFT Geometry Optimization comp_model->comp_dft comp_freq Vibrational Frequency Analysis comp_dft->comp_freq comp_data Computational Structural Data comp_dft->comp_data comp_data->comparison analysis Analysis of Crystal Packing Effects comparison->analysis

A flowchart illustrating the cross-validation process.

Molecular structure of this compound.

References

A Comparative Guide to the Stability of Functionalized Isophthalic Acid MOFs: A Predictive Analysis Based on the UiO-66 Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from drug delivery to catalysis. The choice of the organic linker and its functionalization plays a pivotal role in determining the thermal and chemical robustness of these porous materials. This guide provides a comparative analysis of the stability of MOFs constructed from 2-Bromoisophthalic acid and other functionalized isophthalic acid linkers.

Due to a lack of direct comparative studies on a systematic series of functionalized isophthalic acid-based MOFs, this guide leverages the extensive research on the isoreticular and exceptionally stable UiO-66 framework, which is built from functionalized terephthalic acid linkers. The trends observed in the UiO-66 family offer valuable predictive insights into the expected stability of their isophthalic acid-based counterparts.

The Influence of Linker Functionalization on MOF Stability

The introduction of functional groups onto the aromatic backbone of the linker molecule can significantly impact the stability of the resulting MOF. These effects are primarily attributed to:

  • Electronic Effects: Electron-withdrawing or -donating groups can alter the acidity of the carboxylate groups, thereby influencing the strength of the metal-ligand coordination bond.

  • Steric Hindrance: Bulky functional groups can provide a protective shield around the metal-ligand coordination node, hindering the access of reactive molecules that could initiate framework degradation.

  • Hydrophobicity/Hydrophilicity: The nature of the functional group can modify the pore environment, making it more or less susceptible to hydrolysis.

Comparative Stability Data: The UiO-66 Analogue

The University of Oslo-66 (UiO-66) is a zirconium-based MOF renowned for its exceptional thermal and chemical stability. It serves as an excellent model system to understand the impact of linker functionalization. The following table summarizes the thermal stability of UiO-66 and its derivatives functionalized with groups analogous to those of interest for isophthalic acid MOFs.

MOFLinkerFunctional GroupDecomposition Temperature (°C)Reference
UiO-66 Terephthalic acid-H>500[1]
UiO-66-NH₂ 2-Aminoterephthalic acid-NH₂~380[1]
UiO-66-NO₂ 2-Nitroterephthalic acid-NO₂350-400[1]
UiO-66-Br 2-Bromoterephthalic acid-Br350-400[1]
UiO-67-CH₃ 4,4'-Biphenyldicarboxylic acid with methyl groups-CH₃> UiO-67-NH₂[2]

Note: The decomposition temperatures for UiO-66-NO₂ and UiO-66-Br are reported as a range in the reference. The stability of UiO-67-CH₃ is noted as being higher than its amino-functionalized counterpart, suggesting that the methyl group imparts greater thermal stability.

From this data, a general trend in thermal stability for the UiO-66 series can be observed: -H > -CH₃ > -NH₂ ≈ -NO₂ ≈ -Br . This suggests that for an isophthalic acid-based MOF series, the parent, unfunctionalized MOF is likely to be the most thermally stable. The introduction of bromo, nitro, and amino groups tends to lower the decomposition temperature. The hydrophobic and sterically hindering nature of a methyl group may offer a stability advantage over the more polar functional groups.

In terms of chemical stability, the UiO-66 framework is known for its remarkable resistance to water, acids, and bases.[3][4] Studies on functionalized UiO-66 derivatives have shown that they generally retain high chemical stability, although some variations exist. For instance, the presence of functional groups can slightly alter the framework's resilience to harsh pH conditions.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and stability testing of functionalized MOFs, based on procedures reported for the UiO-66 series.

Synthesis of Functionalized UiO-66 MOFs

A solvothermal synthesis method is typically employed:

  • Precursor Solution: Zirconium tetrachloride (ZrCl₄) and the desired functionalized terephthalic acid linker (e.g., 2-aminoterephthalic acid, 2-nitroterephthalic acid, or 2-bromoterephthalic acid) are dissolved in N,N-dimethylformamide (DMF).

  • Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 24 hours).

  • Purification: After cooling, the resulting crystalline product is collected by filtration, washed extensively with DMF and ethanol, and dried under vacuum.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the activated MOF sample is placed in a TGA crucible.

  • Analysis: The sample is heated under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

  • Data Interpretation: The temperature at which significant weight loss occurs, corresponding to the decomposition of the organic linker and collapse of the framework, is recorded as the decomposition temperature.

Chemical Stability Assessment: Powder X-ray Diffraction (PXRD)
  • Exposure: The MOF powder is immersed in various chemical environments (e.g., water, acidic solutions of different pH, basic solutions of different pH) for a specified period (e.g., 24 hours).

  • Recovery: The MOF is then recovered by centrifugation or filtration, washed, and dried.

  • Analysis: The PXRD pattern of the treated sample is collected and compared to that of the as-synthesized material. Retention of the characteristic diffraction peaks indicates that the crystalline structure has remained intact, confirming chemical stability under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and stability assessment of functionalized MOFs.

MOF_Stability_Workflow cluster_synthesis Synthesis cluster_characterization Initial Characterization cluster_stability Stability Assessment cluster_results Results metal_salt Metal Salt (e.g., ZrCl₄) solvothermal Solvothermal Reaction metal_salt->solvothermal linker Functionalized Linker (e.g., this compound) linker->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal purification Purification & Activation solvothermal->purification pxrd_initial PXRD purification->pxrd_initial bet BET Surface Area Analysis purification->bet tga_initial TGA (Initial) purification->tga_initial thermal Thermal Stress (TGA) purification->thermal chemical Chemical Stress (e.g., water, pH) purification->chemical stability_data Comparative Stability Data tga_initial->stability_data pxrd_thermal PXRD (post-TGA) thermal->pxrd_thermal pxrd_chemical PXRD (post-chemical) chemical->pxrd_chemical pxrd_thermal->stability_data pxrd_chemical->stability_data

Workflow for MOF Synthesis and Stability Evaluation.

Conclusion

Based on the well-documented stability of the UiO-66 family of MOFs, it is predicted that MOFs synthesized from this compound will exhibit good thermal and chemical stability, comparable to their nitro- and amino-functionalized counterparts. However, they are not expected to surpass the exceptional stability of the parent, unfunctionalized isophthalic acid-based MOF. The introduction of a methyl group is likely to confer a higher degree of stability compared to the bromo, nitro, and amino functionalities.

This comparative guide, based on an analogous MOF system, provides a strong foundation for researchers and professionals in selecting appropriate functionalized linkers for the design of robust MOFs for specific applications. It is important to note that direct experimental verification of the stability of a systematic series of functionalized isophthalic acid MOFs is necessary to confirm these predictive trends.

References

Characterization techniques for confirming the successful synthesis of 2-Bromoisophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 2-Bromoisophthalic acid and its derivatives is a critical step in the development of various pharmaceuticals and functional materials. Confirmation of the target molecular structure and purity is paramount. This guide provides an objective comparison of key analytical techniques used for the characterization of these compounds, supported by experimental data and detailed protocols.

Overview of Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. This typically involves a combination of spectroscopic and spectrometric methods to elucidate the molecular structure and confirm the presence of key functional groups. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). For crystalline solids, X-ray Crystallography provides the definitive solid-state structure.

Comparative Analysis of Spectroscopic and Spectrometric Data

The following tables summarize the expected and observed analytical data for this compound and two of its common derivatives: a diester (Dimethyl 2-bromoisophthalate) and a diamide (N,N'-Diethyl-2-bromoisophthalamide). This allows for a direct comparison of the influence of the carboxylic acid functionalization on the spectral features.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundAromatic Protons (ppm)-OCH₃ Protons (ppm)-NCH₂CH₃ Protons (ppm)-NCH₂CH₃ Protons (ppm)
This compound7.5-8.2 (m, 3H)---
Dimethyl 2-bromoisophthalate*7.6-8.0 (m, 3H)~3.9 (s, 6H)--
N,N'-Diethyl-2-bromoisophthalamide7.3-7.6 (m, 3H)-~3.4 (q, 4H)~1.2 (t, 6H)

*Note: Data for the closely related isomer, Dimethyl 2-bromoterephthalate, is often used as a reference point due to the availability of public spectral data.[1]

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundC=O Carbon (ppm)Aromatic Carbons (ppm)C-Br Carbon (ppm)-OCH₃ Carbon (ppm)-NCH₂ Carbon (ppm)-CH₃ Carbon (ppm)
This compound~168130-140~120---
Dimethyl 2-bromoisophthalate~165128-135~125~53--
N,N'-Diethyl-2-bromoisophthalamide~168130-140~122-~42~14

Table 3: FTIR Spectral Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-O StretchN-H Stretch (Amide)C-N Stretch (Amide)C-Br Stretch
This compound2500-3300 (broad)~1700~1300--550-650
Dimethyl 2-bromoisophthalate-~1720~1250--550-650
N,N'-Diethyl-2-bromoisophthalamide-~1630 (Amide I)-~3300~1540 (Amide II)550-650

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound244/246 (isotope pattern)227/229 ([M-OH]⁺), 199/201 ([M-COOH]⁺), 120 ([M-Br-COOH]⁺)
Dimethyl 2-bromoisophthalate272/274 (isotope pattern)241/243 ([M-OCH₃]⁺), 213/215 ([M-COOCH₃]⁺), 163 ([M-Br-OCH₃]⁺)
N,N'-Diethyl-2-bromoisophthalamide298/300 (isotope pattern)226/228 ([M-N(CH₂CH₃)₂]⁺), 72 ([N(CH₂CH₃)₂]⁺)

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrumentation and Parameters:

  • Instrument: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Instrument: FTIR Spectrometer with a diamond ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (for Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

Instrumentation and Parameters:

  • Instrument: Mass Spectrometer with an EI source

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 m/z

  • Detector: Electron multiplier

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Sample Preparation:

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

Instrumentation and Parameters:

  • Instrument: Single-crystal X-ray diffractometer

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation

  • Data Collection Temperature: Typically 100-298 K

  • Data Analysis: The diffraction data is processed to solve and refine the crystal structure.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for characterizing a newly synthesized this compound derivative and a conceptual overview of the analytical techniques.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Molecular Weight and Final Confirmation cluster_4 Solid-State Structure (Optional) Synthesis of Derivative Synthesis of Derivative Work-up and Purification Work-up and Purification Synthesis of Derivative->Work-up and Purification Purified Product Purified Product Work-up and Purification->Purified Product FTIR Spectroscopy FTIR Spectroscopy Purified Product->FTIR Spectroscopy Functional Group Confirmation Functional Group Confirmation FTIR Spectroscopy->Functional Group Confirmation NMR Spectroscopy NMR Spectroscopy Functional Group Confirmation->NMR Spectroscopy ¹H and ¹³C NMR ¹H and ¹³C NMR NMR Spectroscopy->¹H and ¹³C NMR Structural Confirmation Structural Confirmation ¹H and ¹³C NMR->Structural Confirmation Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Molecular Weight and Fragmentation Molecular Weight and Fragmentation Mass Spectrometry->Molecular Weight and Fragmentation Final Structure Confirmation Final Structure Confirmation Molecular Weight and Fragmentation->Final Structure Confirmation X-ray Crystallography X-ray Crystallography Final Structure Confirmation->X-ray Crystallography 3D Molecular Structure 3D Molecular Structure X-ray Crystallography->3D Molecular Structure

Caption: Workflow for the characterization of this compound derivatives.

G This compound Derivative This compound Derivative NMR Spectroscopy NMR Spectroscopy This compound Derivative->NMR Spectroscopy Connectivity FTIR Spectroscopy FTIR Spectroscopy This compound Derivative->FTIR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry This compound Derivative->Mass Spectrometry Molecular Weight X-ray Crystallography X-ray Crystallography This compound Derivative->X-ray Crystallography 3D Structure

Caption: Key characterization techniques and their primary applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromoisophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for the safe and compliant disposal of 2-Bromoisophthalic acid, ensuring the protection of personnel and the environment.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

I. Essential Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data Summary

While specific quantitative data for this compound can be limited, the following table summarizes key physical and chemical properties.

PropertyValue
Molecular FormulaC8H5BrO4
Molecular Weight245.03 g/mol
AppearanceOff-white powder solid
Melting Point295-297 °C (decomposes)

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal facility.[2][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Classification: this compound is a halogenated organic acid.[5][6] It must be segregated from other waste streams, particularly non-halogenated organic waste, inorganic acids, bases, and oxidizers, to prevent dangerous reactions.[2]

  • Container Selection:

    • Use a dedicated, properly labeled hazardous waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting screw cap.[1][2]

    • The container material must be compatible with acidic and halogenated organic compounds (e.g., high-density polyethylene - HDPE).

    • Ensure the container is no larger than 10 liters to allow for safe manual handling.[7]

  • Waste Collection:

    • Solid Waste: For pure this compound or mixtures in solid form, carefully transfer the waste into the designated container using a scoop or spatula. Avoid generating dust.[3][8]

    • Contaminated Materials: Any items grossly contaminated with this compound, such as weighing boats, gloves, or absorbent pads used for spill cleanup, must also be placed in the same hazardous waste container.

    • Solutions: If this compound is in a solvent, it should be collected in a designated "halogenated organic waste" liquid container.[5][9] Do not mix with non-halogenated solvent waste.

  • Labeling the Waste Container:

    • Immediately label the waste container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[2]

      • The full chemical name: "Waste this compound". Avoid using chemical formulas or abbreviations.[9]

      • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

      • The associated hazards (e.g., "Irritant," "Corrosive - Acid").[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2]

    • The SAA must be under the control of the operator of the process generating the waste.

    • Ensure the container is stored with secondary containment to prevent spills from reaching drains.[1]

    • Keep the container closed at all times except when adding waste.[1][9]

  • Arranging for Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time (consult your institution's specific guidelines, often 9 to 12 months), arrange for pickup through your institution's Environmental Health & Safety (EHS) or equivalent department.[1][2]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal start Generate 2-Bromoisophthalic Acid Waste classify Classify as Halogenated Organic Acid Waste start->classify segregate Segregate from Incompatible Waste Streams (Bases, Oxidizers, Non-Halogenated Organics) classify->segregate container Select a Compatible and Properly Labeled Hazardous Waste Container collect Add Waste to Container (Avoid Dust/Spills) container->collect segregate->container seal Keep Container Securely Sealed When Not in Use collect->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store check_full Is Container Full or Has Max Time Been Reached? store->check_full check_full->seal No contact_ehs Arrange for Pickup by Institutional EHS or Approved Waste Contractor check_full->contact_ehs Yes disposal Final Disposal at an Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operation.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, implementing appropriate personal protective equipment (PPE) and handling procedures is essential to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety goggles with side shields or a face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4] A long-sleeved laboratory coat.Inspect gloves for any signs of degradation or puncture before use.[1]
Respiratory A NIOSH/MSHA-approved respirator is recommended if dust is generated or ventilation is inadequate.For dusts, a particulate filter (e.g., N95, P95, or P100) is suitable.[3][5][6] If vapors are a concern, an organic vapor/acid gas cartridge should be used in combination with a particulate pre-filter.[7]
Body Long-sleeved clothing or a lab coat to prevent skin exposure.---

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safe handling of this compound.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Work within a certified chemical fume hood or a powder weighing station to ensure adequate ventilation and containment of dust.[8]

  • Cover the work surface with absorbent bench paper.

  • Gather and inspect all necessary PPE for integrity.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, and a designated waste container) readily available.

2. Handling:

  • When weighing, use a weigh boat to minimize spills.[1]

  • Avoid pouring the powder directly from the bottle to prevent dust accumulation on the container threads. Use a scoop for transfers.[1]

  • Keep the container of this compound tightly closed when not in use.[1]

  • If creating a solution, slowly add the this compound to the solvent to avoid splashing.

3. Post-Handling:

  • Decontaminate the work area using a wet cleaning method or a HEPA-filtered vacuum.[1][9] Dry sweeping is not recommended as it can generate dust.[9]

  • Wipe down the exterior of all containers and equipment that may have come into contact with the powder.[1]

  • Carefully remove and dispose of contaminated PPE in a designated waste container.

  • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[10]

  • Do not eat, drink, or smoke in the laboratory area.[10]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • This compound is a halogenated organic compound.[11]

  • Collect all solid waste, including contaminated PPE, weigh boats, and absorbent paper, in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked as "Halogenated Organic Waste."[11]

  • Unused or excess this compound should also be disposed of in this container. Do not mix with other waste streams unless compatibility is confirmed.[12]

2. Contaminated Labware:

  • Reusable labware should be decontaminated. This can be done by rinsing with a suitable solvent in a fume hood, collecting the rinsate as hazardous waste.

3. Final Disposal:

  • Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[11][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[3]

In Case of a Spill:

  • For small spills, use an appropriate spill kit to absorb the material.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Safety Equipment (Shower, Eyewash) prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 prep3 Gather & Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh & Transfer Carefully handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Halogenated Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 end_node End disp3->end_node start Start start->prep1

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoisophthalic acid
Reactant of Route 2
Reactant of Route 2
2-Bromoisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.